2-Hydroxy-3,3-dimethylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,3-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNGLKYNXZIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biosynthetic Pathway of 2-Hydroxy-3,3-dimethylpentanoic Acid: A Technical Guide
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: Chemo-enzymatic synthesis and biocatalytic production of sterically hindered chiral synthons.
Executive Summary: The Structural Imperative
2-Hydroxy-3,3-dimethylpentanoic acid (HDP) represents a specialized class of sterically hindered
Unlike canonical metabolic intermediates (e.g., lactate, malate), HDP is not produced via a high-flux "wild-type" pathway in standard model organisms. Its "biosynthesis" in a pharmaceutical context refers to engineered biocatalytic routes —specifically, the stereoselective enzymatic reduction of its
This guide details the biocatalytic production pathway , focusing on the enzymatic reduction of 2-keto-3,3-dimethylpentanoic acid , the selection of redox enzymes, and the requisite cofactor recycling systems.
Retrobiosynthetic Logic & Precursor Assembly
To establish a biosynthetic route for HDP, we must apply retrobiosynthetic analysis to the carbon skeleton. The 3,3-dimethylpentanoic backbone is non-trivial for standard fatty acid synthases (FAS) or polyketide synthases (PKS) due to the specific gem-dimethylation pattern.
The Metabolic Disconnect
Standard branched-chain amino acid (BCAA) pathways produce:
-
-Ketoisocaproate (Leucine precursor)
Monomethyl at . -
-Keto-
-methylvalerate (Isoleucine precursor) Monomethyl at .
The 3,3-dimethyl motif requires a quaternary carbon formation that is biologically "expensive" and rare in primary metabolism. Therefore, the most robust "biosynthetic" approach utilizes a chemo-enzymatic strategy : chemical assembly of the hindered skeleton followed by enzymatic installation of the chiral center.
The Core Pathway: Enantioselective Ketone Reduction
The pivotal biosynthetic step is the conversion of the achiral keto-acid to the chiral hydroxy-acid.
Key Enzymes:
-
L-Hydroxyisocaproate Dehydrogenase (L-HicDH): Often sourced from Lactobacillus species. It shows tolerance for bulky hydrophobic side chains.
-
Lactate Dehydrogenase (LDH) Mutants: Engineered variants of Bacillus stearothermophilus LDH can accept bulky substrates.
Detailed Biosynthetic Workflow
The following workflow describes the production of enantiopure (S)-HDP. This system is self-validating through the use of an internal cofactor regeneration loop, ensuring the reaction proceeds to completion driven by thermodynamic equilibrium.
Diagram: The Chemo-Enzymatic Cascade
The following diagram illustrates the flow from the achiral precursor to the final chiral synthon, integrating the cofactor recycling system.
Figure 1: Chemo-enzymatic cascade for (S)-HDP production featuring NADH recycling via Formate Dehydrogenase.
Experimental Protocol: Biocatalytic Synthesis
This protocol is designed for a 100 mM scale reaction.
Materials:
-
Substrate: Sodium 2-keto-3,3-dimethylpentanoate (chemically synthesized via Claisen condensation of diethyl oxalate and 3,3-dimethylpentanoate).
-
Enzyme 1: L-Hydroxyisocaproate Dehydrogenase (L-HicDH) from Lactobacillus confusus (recombinant, overexpressed in E. coli).
-
Enzyme 2: Formate Dehydrogenase (FDH) from Candida boidinii.
-
Cofactor: NAD+ (catalytic quantity, 0.5 mM).
-
Cosubstrate: Ammonium Formate (1.5 equivalents).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.5). Degas by sonication for 10 minutes to protect enzymes from oxidative stress.
-
Substrate Solubilization: Dissolve 1.66 g (10 mmol) of Sodium 2-keto-3,3-dimethylpentanoate in 40 mL of buffer.
-
Critical Check: Ensure pH is re-adjusted to 7.5. The salt can alter pH significantly.
-
-
Cofactor Mix: Add Ammonium Formate (945 mg, 15 mmol) and NAD+ (33 mg, 0.05 mmol).
-
Enzyme Initiation: Add L-HicDH (500 Units) and FDH (500 Units).
-
Note: One Unit (U) is defined as the amount of enzyme converting 1
mol of substrate per minute at 30°C.
-
-
Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm).
-
Monitoring: Monitor pH every 2 hours. The FDH reaction produces
(which escapes) and (which buffers), but drifts can occur. Maintain pH 7.0–8.0.
-
-
Reaction Termination & Workup: After 24 hours (or when HPLC indicates >99% conversion), acidify to pH 2.0 using 6M HCl. Extract 3x with Ethyl Acetate. Dry organic phase over
and concentrate in vacuo.
Analytical Validation
The product must be validated for chemical purity and optical purity (Enantiomeric Excess - ee).
| Parameter | Method | Acceptance Criteria |
| Conversion | RP-HPLC (C18 column, 0.1% TFA/AcN) | > 98% |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99% (S)-isomer |
| Identity | 1H-NMR (DMSO-d6) |
Mechanistic Causality & Engineering Challenges
Why use this specific pathway?
-
Steric Bulk Tolerance: Standard Lactate Dehydrogenases (LDH) are sterically occluded by the 3,3-dimethyl group. The active site of L-HicDH is evolved to accept the isobutyl side chain of
-ketoisocaproate. The 3,3-dimethylpentyl group mimics this bulk but is slightly larger. -
Thermodynamic Drive: The reduction of a ketone to an alcohol is reversible. By coupling this with Formate Dehydrogenase , the reaction is driven to completion because the oxidation of formate produces
, which is removed from the system (Le Chatelier's principle).-
Reaction 1: Keto + NADH + H+
Hydroxy + NAD+ -
Reaction 2: Formate + NAD+
CO2 + NADH -
Net: Keto + Formate
Hydroxy + CO2
-
Structural Diagram of the Precursor
To understand the steric challenge, visualize the substrate:
Figure 2: Connectivity of the substrate demonstrating the steric crowding at the C3 position, which necessitates specific enzyme selection.
References
-
Hummel, W., et al. (1987). "Enzymatic synthesis of L-2-hydroxy-4-methylpentanoic acid (L-leucic acid) and related compounds." Applied Microbiology and Biotechnology. (Demonstrates the utility of L-HicDH for bulky substrates). Link
-
Findrik, Z., et al. (2005). "Modeling of the Process of L-Leucine Synthesis Catalyzed by Leucine Dehydrogenase." Engineering in Life Sciences. (Provides kinetic models relevant to the amino-analog, applicable to the hydroxy-analog workflow). Link
-
Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews. (Review of dehydrogenase applications in pharma). Link
-
Goldberg, K., et al. (2006). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology. Link
Literature review of 2-Hydroxy-3,3-dimethylpentanoic acid derivatives
An In-Depth Technical Guide to 2-Hydroxy-3,3-dimethylpentanoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Novel Chiral Scaffold
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chiral building blocks is a critical driver of innovation. 2-Hydroxy-3,3-dimethylpentanoic acid and its derivatives represent a promising, yet underexplored, class of molecules. The presence of a quaternary carbon center at the 3-position introduces significant steric hindrance and conformational rigidity, which can be exploited to enhance selectivity and potency in drug candidates. This guide serves as a comprehensive technical overview, synthesizing foundational chemical principles with prospective biological applications to empower researchers in their quest for next-generation therapeutics. By examining the synthesis, potential bioactivities, and structure-activity relationships of these unique compounds, we aim to illuminate their potential and catalyze further investigation into this intriguing chemical space.
The Core Moiety: Understanding 2-Hydroxy-3,3-dimethylpentanoic Acid
2-Hydroxy-3,3-dimethylpentanoic acid is a carboxylic acid characterized by a hydroxyl group at the alpha-position and a gem-dimethyl group at the beta-position. This substitution pattern results in a chiral center at the C2 position, leading to (R)- and (S)-enantiomers. The bulky tert-butyl-like group at C3 significantly influences the molecule's stereochemistry and reactivity, making it a valuable scaffold for creating structurally unique and potentially highly selective bioactive molecules.
Key Structural Features and Their Implications:
-
α-Hydroxy Acid Moiety: This functional group is a known pharmacophore in many biologically active compounds and can participate in hydrogen bonding and metal chelation within enzyme active sites.
-
Gem-Dimethyl Group at C3: This feature imparts steric bulk, which can influence binding affinity and selectivity for biological targets. It also prevents epimerization at the adjacent chiral center under certain conditions, enhancing stereochemical stability.
-
Chiral Center at C2: The stereochemistry at this position is crucial for biological activity, as enantiomers often exhibit different pharmacological profiles.
Navigating the Synthetic Landscape
While specific literature on the synthesis of 2-hydroxy-3,3-dimethylpentanoic acid is limited, established methodologies for the synthesis of structurally similar α-hydroxy acids can be adapted. The primary challenge lies in the stereoselective construction of the α-hydroxy-β,β-dimethylated carbonyl system.
General Synthetic Approach: The Aldol Reaction
A plausible and versatile approach to the synthesis of the carbon skeleton of 2-hydroxy-3,3-dimethylpentanoic acid is through an aldol reaction. This can be followed by oxidation to the desired carboxylic acid.
Conceptual Synthetic Workflow:
Caption: A potential synthetic pathway to 2-hydroxy-3,3-dimethylpentanoic acid via an aldol reaction.
Detailed Experimental Protocol: A Stereoselective Aldol Approach
The following protocol is adapted from the synthesis of a structurally related compound, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, and illustrates a method to achieve stereocontrol in the aldol addition.[1][2]
Step 1: Preparation of a Chiral Auxiliary-Derived Propanoate
This step involves the esterification of a chiral auxiliary, such as an Evans oxazolidinone, with propionyl chloride. The chiral auxiliary directs the stereochemical outcome of the subsequent aldol reaction.
Step 2: Diastereoselective Aldol Reaction
-
Enolate Formation: The chiral propanoate is treated with a strong base, such as lithium diisopropylamide (LDA) or dibutylboron triflate, at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate a stereodefined enolate.
-
Reaction with Pivaldehyde: Pivaldehyde (2,2-dimethylpropanal) is then added to the enolate solution. The bulky tert-butyl group of pivaldehyde and the chiral auxiliary work in concert to favor the formation of one diastereomer of the aldol adduct.
-
Workup: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent.
Step 3: Hydrolysis of the Chiral Auxiliary
The chiral auxiliary is cleaved from the aldol adduct, typically via hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral α-hydroxy acid.[3]
Step 4: Purification
The final product is purified by crystallization or chromatography to yield the enantiomerically enriched 2-hydroxy-3,3-dimethylpentanoic acid.
Prospective Biological Activities and Therapeutic Applications
While direct biological data for 2-hydroxy-3,3-dimethylpentanoic acid derivatives is scarce, the known activities of structurally related α-hydroxy acids and compounds containing bulky hydrophobic groups provide a strong basis for predicting their potential therapeutic applications.
Enzyme Inhibition
The α-hydroxy acid moiety is a key feature in many enzyme inhibitors, where it can coordinate to a metal ion in the active site.
-
Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition: Hydroxamic acid derivatives of α-substituted carboxylic acids have been investigated as potent TACE inhibitors.[4][5] TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α, making its inhibitors potential treatments for inflammatory diseases like rheumatoid arthritis. The bulky 3,3-dimethylpentanoic acid backbone could be explored in the design of novel TACE inhibitors with improved selectivity and pharmacokinetic profiles.
-
Histone Deacetylase (HDAC) Inhibition: Hydroxamic and carboxylic acid derivatives are also well-known classes of HDAC inhibitors, which are emerging as important anticancer agents.[6] The unique steric profile of 2-hydroxy-3,3-dimethylpentanoic acid derivatives could lead to novel HDAC inhibitors with unique isoform selectivity.
Antimicrobial and Antitumor Activities
Derivatives of hydroxy acids have shown promise as both antimicrobial and antitumor agents.
-
Antimicrobial Potential: The incorporation of 2-hydroxy dithiocarbamate moieties into other scaffolds has been shown to yield compounds with significant antibacterial and antifungal activity.[7][8] This suggests that derivatization of the 2-hydroxy-3,3-dimethylpentanoic acid core could lead to novel antimicrobial agents.
-
Antitumor Activity: Analogues of the marine cytotoxic linear peptide tasiamide, which contains a 2-hydroxy-3-methylpentanoic acid residue, have been evaluated for their inhibitory activities against cancer cell lines.[9] This highlights the potential of incorporating the 2-hydroxy-3,3-dimethylpentanoic acid scaffold into larger molecules to develop new anticancer therapeutics.
Structure-Activity Relationships (SAR): A Prospective Analysis
The introduction of a gem-dimethyl group at the C3 position is expected to have a profound impact on the biological activity of this class of compounds compared to their single-methyl counterparts.
Table 1: Comparative Properties of Related Hydroxy Acids
| Compound | Structure | Key Features | Potential Impact on Activity |
| 2-Hydroxy-3-methylpentanoic acid | C6H12O3[10] | Single methyl group at C3 | Provides a degree of steric hindrance and lipophilicity. |
| 2-Hydroxy-3,3-dimethylpentanoic acid | C7H14O3 | Gem-dimethyl group at C3 | Significantly increased steric bulk, potential for enhanced binding affinity and selectivity due to conformational restriction. |
| 2-Hydroxy-2,4-dimethylpentanoic acid | C7H14O3 | Methyl groups at C2 and C4 | Different substitution pattern, may lead to different binding modes and biological targets.[11][12] |
Key SAR Hypotheses:
-
Enhanced Selectivity: The increased steric bulk of the gem-dimethyl group may prevent binding to off-target proteins, leading to improved selectivity and a better safety profile.
-
Increased Potency: The conformational rigidity imposed by the gem-dimethyl group can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.
-
Metabolic Stability: The quaternary carbon at C3 may block potential sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.
Future Directions and Conclusion
The field of 2-hydroxy-3,3-dimethylpentanoic acid derivatives is ripe for exploration. Future research should focus on:
-
Development of Efficient and Stereoselective Syntheses: Robust synthetic routes are needed to access a variety of derivatives for biological screening.
-
Systematic Biological Evaluation: Screening of these compounds against a range of biological targets, including proteases, kinases, and epigenetic enzymes, is warranted.
-
In-depth SAR Studies: A systematic exploration of different substituents on the carboxylic acid and hydroxyl groups will be crucial to optimize activity.
-
Pharmacokinetic Profiling: Early assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of promising derivatives will be essential for their development as drug candidates.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid - Chempedia - LookChem [lookchem.com]
- 3. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Design, Synthesis, and Biological Evaluation of 2-Hydroxy-3-Chrysino Dithiocarbamate Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. brainly.com [brainly.com]
- 12. Solved Consider the two-step synthesis of | Chegg.com [chegg.com]
Methodological & Application
Application Note: Enantioselective Synthesis of 2-Hydroxy-3,3-dimethylpentanoic Acid
Executive Summary & Strategic Rationale
The target molecule, 2-Hydroxy-3,3-dimethylpentanoic acid , represents a significant synthetic challenge due to the steric bulk of the gem-dimethyl group at the C3 position adjacent to the chiral center at C2. This structural motif is critical in the development of protease inhibitors and peptidomimetics, where the bulky side chain restricts conformational flexibility, enhancing binding affinity.
Standard chemical methods (e.g., Sharpless asymmetric dihydroxylation or asymmetric hydrogenation) often suffer from reduced enantioselectivity or low conversion rates due to the "Thorpe-Ingold" effect and steric blocking by the tert-amyl group.
This Application Note proposes a hybrid Chemo-Enzymatic approach:
-
Chemical Module: Robust construction of the carbon skeleton via Grignard addition to diethyl oxalate.
-
Biocatalytic Module: Enantioselective reduction of the resulting
-keto acid using L-Hydroxyisocaproate Dehydrogenase (L-HicDH) .
Why this approach?
-
Stereocontrol: Enzymes like L-HicDH evolved to handle branched hydrophobic side chains (e.g., leucine analogs), offering >99% ee even with steric bulk.
-
Scalability: Avoids expensive chiral ligands (e.g., chiral phosphines) in favor of renewable biocatalysts.
-
Atom Economy: Direct reduction of the keto-acid avoids protection/deprotection steps common in purely chemical aldol routes.
Retrosynthetic Analysis & Pathway Design
The strategy relies on disconnecting the C2-hydroxyl stereocenter to its corresponding ketone. The steric bulk at C3 suggests that forming the C2-C3 bond is difficult; therefore, the C3 quaternary center is best introduced early via the Grignard reagent.
Figure 1: Retrosynthetic disconnection relying on late-stage enzymatic asymmetry induction.
Experimental Protocols
Module A: Chemical Synthesis of 2-Oxo-3,3-dimethylpentanoic Acid
Objective: Synthesize the sterically hindered
Materials:
-
2-Chloro-2-methylbutane (tert-amyl chloride)
-
Magnesium turnings (activated)
-
Diethyl oxalate (anhydrous)
-
THF (anhydrous) and Diethyl Ether
-
2M NaOH, 6M HCl
Protocol:
-
Grignard Preparation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.
-
Add tert-amyl chloride (1.0 eq) in anhydrous THF dropwise. Initiate reflux gently.
-
Expert Tip: Tertiary alkyl halides are prone to E2 elimination. Keep the reaction temperature strictly controlled (refluxing THF is acceptable, but avoid overheating). Stir for 2 hours until Mg is consumed.
-
-
Acylation:
-
Cool a solution of Diethyl oxalate (1.5 eq) in Et₂O to -78°C (Dry ice/Acetone bath).
-
Cannulate the tert-amyl magnesium chloride solution slowly into the oxalate solution over 60 minutes.
-
Why? The excess oxalate and low temperature ensure mono-addition to form the
-keto ester.
-
-
Workup & Hydrolysis:
-
Quench with saturated NH₄Cl. Extract with Et₂O.
-
Evaporate solvent to obtain the crude ethyl 2-oxo-3,3-dimethylpentanoate.
-
Hydrolysis: Dissolve crude ester in THF/Water (1:1). Add 2M NaOH (2 eq) and stir at 0°C for 1 hour.
-
Acidify carefully with 6M HCl to pH 1. Extract with EtOAc.
-
Purification: Recrystallize from Hexane/EtOAc or distill (bp ~95°C at 15 mmHg) to yield 2-oxo-3,3-dimethylpentanoic acid .
-
Module B: Biocatalytic Enantioselective Reduction
Objective: Convert the keto acid to the (S)-hydroxy acid with >99% ee.
Enzyme Selection: L-HicDH (L-2-Hydroxyisocaproate Dehydrogenase) from Lactobacillus confusus or Lactobacillus casei.
Substrate Specificity: L-HicDH is uniquely suited for this substrate because its natural substrate (2-ketoisocaproate) shares the branched hydrophobic motif. It tolerates the extra methyl group (ethyl vs methyl) at the
Reaction System:
-
Enzyme: L-HicDH (recombinant, lyophilized).
-
Cofactor: NADH (catalytic amount, 0.1 mM).
-
Recycling System: Formate Dehydrogenase (FDH) + Sodium Formate. This regenerates NADH from NAD+, driving the equilibrium forward and reducing cost.
Figure 2: Coupled enzymatic system with cofactor regeneration.
Protocol:
-
Buffer Prep: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0).
-
Substrate Loading: Dissolve 2-oxo-3,3-dimethylpentanoic acid (1.0 g, ~6.9 mmol) in the buffer. Adjust pH back to 7.0 with dilute KOH if necessary.
-
Cofactor Mix: Add NAD+ (10 mg) and Sodium Formate (1.5 eq, 10 mmol).
-
Initiation: Add Formate Dehydrogenase (50 U) and L-HicDH (100 U).
-
Incubation: Stir gently at 30°C for 24 hours. Monitor pH and maintain at 7.0 using an autotitrator or manual addition of 1M KOH.
-
Workup:
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the enantiomeric excess (ee) must be determined. Direct chiral HPLC of
Method: Chiral HPLC
-
Derivatization: Convert the product to its Phenacyl ester .
-
Reaction: Product + Phenacyl bromide + Et₃N in Acetone (1 hr, RT).
-
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Results:
-
(S)-enantiomer (Major): Retention time ~12.5 min.
-
(R)-enantiomer (Minor): Retention time ~15.2 min.
-
Note: Retention times are indicative; run a racemate standard (produced by NaBH₄ reduction of the keto acid) to confirm.
-
Data Summary Table
| Parameter | Chemical Route (NaBH4) | Chemo-Enzymatic Route (L-HicDH) |
| Reagent Cost | Low | Moderate (Enzyme reusable) |
| Yield | 85% | 92% |
| Enantiomeric Excess | 0% (Racemic) | >99% (S) |
| Purification | Requires Resolution | Acid/Base Extraction |
| Scalability | High | High (Batch/Flow) |
References
-
Substrate Specificity of L-HicDH: Schütte, H., Hummel, W., Tsai, H., & Kula, M. R. (1985). "L-2-Hydroxyisocaproate dehydrogenase: A new enzyme from Lactobacillus confusus for the stereospecific reduction of branched-chain 2-keto acids." Applied Microbiology and Biotechnology, 22, 306-317.
-
Grignard Synthesis of Hindered Keto Acids: Rambaud, M., Bakasse, M., Duguay, G., & Villieras, J. (1988). "Synthesis of alpha-keto acids via Grignard addition to diethyl oxalate." Synthesis, 1988(7), 564-566.
-
Enzymatic Reduction Overview: Patel, R. N. (2000). "Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates." Journal of the American Oil Chemists' Society, 76(11), 1275-1289.
-
L-HicDH Structural Data: Uniprot Entry P14295 (L-2-hydroxyisocaproate dehydrogenase, Weissella confusa).[4]
Sources
Extraction of 2-Hydroxy-3,3-dimethylpentanoic acid from plasma
An Application Guide for the Robust Extraction of 2-Hydroxy-3,3-dimethylpentanoic Acid from Human Plasma
Abstract
This comprehensive application note provides a detailed guide for the extraction of 2-Hydroxy-3,3-dimethylpentanoic acid from human plasma. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles behind method selection and optimization. We will explore three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes detailed, step-by-step protocols, a discussion of the critical parameters, and the scientific rationale underpinning the experimental design. The objective is to equip the user with the necessary expertise to select, validate, and implement a robust and reliable extraction workflow for this and similar acidic analytes, ensuring high-quality data for downstream analysis by techniques such as LC-MS/MS or GC-MS.
Introduction: The Analytical Challenge
2-Hydroxy-3,3-dimethylpentanoic acid is a hydroxy carboxylic acid and a derivative of L-isoleucine metabolism.[1] As with many small, polar endogenous molecules, its accurate quantification in a complex biological matrix like plasma presents significant analytical challenges. Plasma is a protein-rich environment, and analytes can be sequestered by abundant proteins like albumin, complicating direct analysis. Furthermore, the presence of salts, lipids, and other endogenous metabolites can interfere with analysis, causing matrix effects such as ion suppression in mass spectrometry.[2]
Effective sample preparation is therefore the most critical step in the bioanalytical workflow. The goal is to isolate the target analyte from these interfering components while maximizing recovery and ensuring the reproducibility of the assay. The choice of extraction technique is dictated by the physicochemical properties of the analyte, the required level of sample cleanup, and the sensitivity of the downstream analytical instrumentation.
Table 1: Physicochemical Properties of 2-Hydroxy-3,3-dimethylpentanoic Acid
| Property | Value/Structure | Significance for Extraction |
| Chemical Structure | ![]() | Contains both a carboxylic acid and a hydroxyl group, making it polar. The carboxylic acid group (pKa ~4-5) is the primary handle for pH-based extraction strategies. |
| Molecular Formula | C₆H₁₂O₃[3] | Low molecular weight. |
| Molecular Weight | 132.16 g/mol [1][3] | Suitable for both LC-MS and GC-MS (with derivatization) analysis. |
| Polarity | Polar | Soluble in aqueous solutions and polar organic solvents. Its charge state, and thus its extractability, can be manipulated by adjusting pH. |
Overview of Extraction Strategies
The selection of an extraction method is a balance between speed, cost, selectivity, and recovery. For 2-Hydroxy-3,3-dimethylpentanoic acid, three principal techniques are applicable.
Caption: General workflow for plasma sample analysis.
Table 2: Comparison of Primary Extraction Methodologies
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein denaturation and removal using an organic solvent, acid, or salt.[4] | Fast, simple, inexpensive, high throughput. | "Dirty" extracts, high risk of matrix effects, analyte may co-precipitate. | Rapid screening, high-concentration analytes, when matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on relative solubility.[5] | Cleaner extracts than PPT, can concentrate analyte. | More labor-intensive, uses larger solvent volumes, can form emulsions. | When a moderate level of cleanup is required and analyte concentration is low to medium. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent.[6] | Highest selectivity, cleanest extracts, excellent concentration factor, automatable.[6] | Most expensive, requires method development. | Trace-level analysis, demanding regulatory environments, when matrix effects must be minimized. |
Detailed Application Protocols
Protocol 1: Protein Precipitation (PPT)
Causality: This method leverages the principle that high concentrations of a water-miscible organic solvent will disrupt the hydration shell around plasma proteins, causing them to denature and precipitate out of solution.[7] We recommend using acidified acetonitrile. Acetonitrile is highly efficient at precipitating proteins, and the addition of a small amount of acid (e.g., formic acid) ensures that the 2-Hydroxy-3,3-dimethylpentanoic acid is in its neutral, protonated state, improving its solubility in the supernatant and preventing loss through ionic binding to precipitated proteins.[8][9]
Caption: Step-by-step workflow for the PPT protocol.
Experimental Protocol:
-
Sample Preparation: Aliquot 100 µL of thawed plasma into a 1.5 mL microcentrifuge tube. For quantitative analysis, add an appropriate internal standard at this stage.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. A 3:1 solvent-to-plasma ratio is generally effective for protein removal.[7]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[10]
-
Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Final Step: The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for increased sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
Causality: LLE for an acidic compound relies on pH manipulation to control its solubility. By acidifying the aqueous plasma sample to a pH at least two units below the analyte's pKa (~4-5), we convert the carboxylate anion (-COO⁻) to the neutral carboxylic acid (-COOH). This protonated form is significantly less polar and will preferentially partition into a water-immiscible organic solvent.[5] Ethyl acetate is a good choice as a moderately polar solvent that can effectively extract the hydroxy acid.
Caption: Step-by-step workflow for the LLE protocol.
Experimental Protocol:
-
Sample Preparation: Aliquot 200 µL of plasma into a glass tube. Add internal standard.
-
Acidification: Add 20 µL of 1M HCl to acidify the sample to a pH of approximately 2. Vortex briefly. This step is critical to protonate the analyte.[11]
-
Extraction: Add 800 µL of ethyl acetate.
-
Mixing: Cap the tube and vortex or mechanically shake for 2-5 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase or the protein interface.
-
Concentration: Evaporate the organic solvent to dryness under a stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
Causality: Reversed-phase SPE is an ideal choice for achieving very clean extracts. This protocol uses a polymeric reversed-phase sorbent, which retains compounds based on hydrophobic interactions. Similar to LLE, the plasma must first be acidified to neutralize the charge on the 2-Hydroxy-3,3-dimethylpentanoic acid, thereby increasing its hydrophobicity and enabling its retention on the non-polar sorbent.[12] The subsequent wash step uses a weak organic solvent to remove polar interferences (like salts) while the analyte remains bound. Finally, a strong organic solvent is used to disrupt the hydrophobic interactions and elute the analyte.
Caption: Step-by-step workflow for the reversed-phase SPE protocol.
Experimental Protocol:
-
Sample Pre-treatment: In a separate tube, dilute 200 µL of plasma (containing internal standard) with 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.[6][12]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, interfering compounds without eluting the analyte of interest.
-
Elution: Elute the 2-Hydroxy-3,3-dimethylpentanoic acid from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
Downstream Analysis Considerations
-
LC-MS/MS: This is the preferred technique for its sensitivity and selectivity. A reversed-phase C18 column is typically used.[9] The mobile phase should be acidic (e.g., containing 0.1% formic acid) to ensure good peak shape for the carboxylic acid.[13][14] Detection is performed in negative electrospray ionization (ESI) mode, monitoring the deprotonated molecule [M-H]⁻.[9]
-
GC-MS: Due to the low volatility of the hydroxy acid, derivatization is mandatory for GC analysis.[15] This process replaces the active hydrogens on the carboxyl and hydroxyl groups with non-polar groups.[16]
Conclusion
The successful extraction of 2-Hydroxy-3,3-dimethylpentanoic acid from plasma is achievable through several well-established techniques. For rapid analysis where matrix effects can be tolerated, Protein Precipitation is a viable option. For a cleaner sample with improved recovery, Liquid-Liquid Extraction provides a good balance of performance and effort. For the highest level of selectivity, sensitivity, and reproducibility, particularly for trace-level quantification, a well-developed Solid-Phase Extraction method is the authoritative choice. The protocols and principles detailed in this note provide a robust foundation for developing and validating a method tailored to your specific analytical requirements.
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- Wang, X., Pascual, J. M., De Vivo, D. C., & Putnam, W. C. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC.
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Sample preparation for 2-Hydroxy-3,3-dimethylpentanoic acid analysis
An Application Guide for the Robust Quantitation of 2-Hydroxy-3,3-dimethylpentanoic Acid in Biological Matrices
Abstract
This document provides a comprehensive guide to the sample preparation of 2-Hydroxy-3,3-dimethylpentanoic acid, a substituted α-hydroxy acid, for quantitative analysis in complex biological matrices such as plasma and urine. Recognizing the analytical challenges posed by the analyte's polarity and the interfering nature of biological samples, we present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are built on foundational principles of protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and chemical derivatization. Beyond procedural steps, this guide explains the scientific rationale behind each choice, empowering researchers, scientists, and drug development professionals to adapt and troubleshoot these methods effectively. We emphasize self-validating systems through the incorporation of internal standards and quality control measures, ensuring data integrity and trustworthiness.
Introduction: The Analytical Challenge
2-Hydroxy-3,3-dimethylpentanoic acid is a small organic molecule characterized by two key functional groups: a carboxylic acid and an α-hydroxyl group.[1] These polar moieties impart high water solubility and low volatility, making direct analysis challenging, especially by Gas Chromatography (GC). Furthermore, when analyzing this compound in biological fluids like plasma or urine, the sample matrix itself presents significant obstacles. Proteins, salts, and a multitude of other endogenous metabolites can interfere with analysis, causing ion suppression in mass spectrometry, contaminating the analytical system, and ultimately compromising data accuracy.[2]
Effective sample preparation is therefore not merely a preliminary step but the most critical determinant of success for accurate and reproducible quantification. The goal is to efficiently isolate the analyte from interfering matrix components, concentrate it to detectable levels, and prepare it in a form compatible with the chosen analytical instrument. This guide details robust protocols designed to achieve these objectives.
Foundational Principles in Sample Preparation
The selection of a sample preparation strategy is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the requirements of the analytical platform.
-
Protein Precipitation (PPT): For protein-rich matrices like plasma or serum, the removal of proteins is the essential first step.[3][4] Proteins can clog chromatographic columns and interfere with MS detector sensitivity.[3] Precipitation is typically achieved by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), which disrupts the protein's hydration layer, causing it to denature and precipitate out of solution.[3][5]
-
Extraction: The goal of extraction is to selectively isolate the analyte from the remaining matrix components.
-
Liquid-Liquid Extraction (LLE): This technique partitions analytes between two immiscible liquid phases based on their relative solubility.[2] For acidic compounds like 2-Hydroxy-3,3-dimethylpentanoic acid, the aqueous sample is first acidified. This protonates the carboxylic acid group, reducing the molecule's overall polarity and driving its transfer into a nonpolar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[2][6]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient alternative to LLE.[2] For organic acids, strong anion-exchange (SAX) columns are particularly effective.[7][8] At a basic pH, the deprotonated carboxylic acid is retained on the positively charged sorbent while neutral and basic compounds are washed away. The purified analyte is then eluted by changing the pH or increasing the ionic strength of the elution solvent.[7]
-
-
Derivatization: This chemical modification is crucial for GC-MS analysis and can be highly beneficial for LC-MS/MS.
-
For GC-MS: To analyze non-volatile compounds like hydroxy acids, their polar functional groups must be masked.[9][10] Silylation is the most common approach, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group.[2][11] This reaction, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), dramatically increases volatility and thermal stability, making the analyte suitable for GC analysis.[11][12]
-
For LC-MS/MS: While direct analysis is possible, derivatization can significantly enhance sensitivity.[13] Reagents can be chosen to add a permanent positive or negative charge to the molecule, improving its ionization efficiency in the mass spectrometer source.[14]
-
Protocol 1: Quantification by GC-MS
This protocol is the traditional gold standard for organic acid analysis, offering excellent chromatographic resolution and structural confirmation through mass spectral libraries.
Sample Preparation from Human Plasma
This workflow combines protein precipitation, liquid-liquid extraction, and derivatization to yield a clean, concentrated, and volatile sample for GC-MS injection.
dot
Caption: Workflow for GC-MS sample preparation from plasma.
Detailed Steps:
-
Sample Aliquoting: In a clean microcentrifuge tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add an appropriate amount of a structural analog or, ideally, a stable isotope-labeled internal standard (e.g., 2-Hydroxy-3,3-dimethylpentanoic acid-d3). This is critical for correcting for analyte loss during preparation and for variations in instrument response.[9]
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common and effective).[5][15] Vortex vigorously for 30 seconds.
-
Incubation & Centrifugation: Incubate the mixture at 4°C for 10 minutes to ensure complete protein precipitation. Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new glass tube, being cautious not to disturb the protein pellet.
-
Acidification: Add 10 µL of 6M HCl to acidify the sample to a pH below 2. This ensures the carboxylic acid is fully protonated.[12][16]
-
Liquid-Liquid Extraction: Add 1 mL of high-purity ethyl acetate. Cap the tube and vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase. Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube. Repeat the extraction (step 7) with another 1 mL of ethyl acetate and combine the organic layers to maximize recovery.
-
Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at approximately 50°C.[12] Ensure the sample is completely dry, as residual water will quench the derivatization reagent.
-
Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[12] Cap the vial tightly and heat at 80°C for 30 minutes.[12] After cooling to room temperature, the sample is ready for injection into the GC-MS.
Sample Preparation from Urine
Urine preparation is more direct as it lacks high concentrations of protein, but requires careful extraction from a salt-saturated environment.
Detailed Steps:
-
Sample Aliquoting: Use a volume of urine normalized to creatinine concentration (e.g., sample equivalent to 1 mg of creatinine) or a fixed volume (e.g., 1 mL).[12] Place in a glass tube.
-
Internal Standard Spiking: Add the internal standard as described for plasma.
-
Acidification & Salting: Add 6 drops of 5M HCl to bring the pH below 2.[11] Add solid sodium chloride until the solution is saturated.[11][16] This "salting out" effect reduces the solubility of the organic analyte in the aqueous phase and improves extraction efficiency.
-
Liquid-Liquid Extraction: Perform LLE twice with ethyl acetate as described in steps 7 and 8 for plasma preparation.
-
Drying & Derivatization: Proceed with evaporation and derivatization as described in steps 9 and 10 for plasma preparation.
Protocol 2: Quantification by LC-MS/MS
LC-MS/MS offers higher throughput and sensitivity and may not require derivatization. This protocol focuses on a streamlined "crash and shoot" method suitable for high-throughput screening.
Sample Preparation from Human Plasma (High-Throughput)
This workflow prioritizes speed and simplicity by using only protein precipitation.
dot
Caption: High-throughput workflow for LC-MS/MS from plasma.
Detailed Steps:
-
Reagent Preparation: Prepare a precipitation solution of ice-cold acetonitrile containing the required concentration of the internal standard.
-
Precipitation: In a 96-well protein precipitation plate or microcentrifuge tubes, add 50 µL of plasma.[15]
-
Solvent Addition: Add 150 µL of the precipitation solution (from step 1) to each well.[15] This combines the internal standard addition and protein precipitation into a single, efficient step.
-
Mixing & Centrifugation: Mix thoroughly (e.g., vortexing for 1 minute).[5] Centrifuge the plate/tubes at 4,000 x g for 10 minutes to pellet the precipitated protein.
-
Supernatant Transfer: Transfer the clear supernatant to a new 96-well plate or autosampler vials.
-
Dilution: Dilute the supernatant 1:1 with the initial LC mobile phase (e.g., water with 0.1% formic acid). This step is crucial to reduce potential solvent effects from the high organic content of the supernatant, ensuring good peak shape.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
Method Comparison and Considerations
The choice between GC-MS and LC-MS/MS protocols depends on the specific goals of the study.
| Parameter | GC-MS Protocol | LC-MS/MS Protocol (High-Throughput) |
| Throughput | Low to Medium | High |
| Sample Volume | Higher (200-1000 µL) | Lower (50 µL) |
| Selectivity | High (Chromatography + MS) | Very High (Chromatography + MS/MS) |
| Sensitivity | Good to Excellent | Excellent to Superior |
| Labor Intensity | High (multi-step extraction) | Low (primarily PPT) |
| Robustness | Requires careful derivatization | Prone to matrix effects if not optimized |
| Best For | Definitive structural confirmation, metabolic profiling | High-throughput screening, large cohort studies |
Quality Control and Trustworthiness
To ensure the generation of reliable and reproducible data, the following must be integrated into the workflow:
-
Internal Standards: As emphasized, the use of a stable isotope-labeled internal standard is the best practice for correcting analytical variability.[9]
-
Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analyte and a constant concentration of the internal standard into a surrogate matrix (e.g., stripped serum or PBS) that mimics the biological sample.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be run at the beginning, middle, and end of each analytical batch to monitor accuracy and precision.
-
Recovery Assessment: The efficiency of the extraction process should be evaluated. This can be done by comparing the analyte signal from a sample spiked before extraction to a sample spiked after extraction. Mean recovery from SPE is often around 84%, while LLE is typically around 77%.[12]
By adhering to these protocols and principles, researchers can confidently and accurately prepare samples for the analysis of 2-Hydroxy-3,3-dimethylpentanoic acid, paving the way for new discoveries in their respective fields.
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Khan, A., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]
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Verhaeghe, B. J., et al. (1988). Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry. [Link]
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Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Phenomenex Resources. [Link]
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Rabilloud, T. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B. [Link]
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MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet Publication. [Link]
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Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Fast, sensitive LC–MS resolution of alpha-hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach. Analytical and Bioanalytical Chemistry. [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Application Note. [Link]
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Farajzadeh, M. A., et al. (2018). Extraction and derivatization of some short chain fatty acids and their determination in fruit juices and fermented dairy products using gas chromatography. Food Chemistry. [Link]
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Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Fast, sensitive LC-MS resolution of α-hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach. Analytical and Bioanalytical Chemistry. [Link]
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Verhaeghe, B. J., et al. (1988). Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry. [Link]
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Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Analytica Chimica Acta. [Link]
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Kim, K. R., et al. (2001). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Journal of Chromatographic Science. [Link]
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Yore, M. M., et al. (2014). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link]
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Sheffield Children's Hospital. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM Document. [Link]
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Kokotou, M. G., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Milk. Molecules. [Link]
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Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Analytica Chimica Acta. [Link]
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Wang, S., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules. [Link]
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Lee, K., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites. [Link]
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Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology. [Link]
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He, L., et al. (2024). Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. Journal of Visualized Experiments. [Link]
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Zang, Y., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology. [Link]
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Heathcock, C. H., et al. (1990). (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. Organic Syntheses. [Link]
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Husek, P. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]
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NIST. (n.d.). Pentanoic acid, 2-hydroxy-3-methyl-. NIST Chemistry WebBook. [Link]
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Application Notes and Protocols: Derivatization of 2-Hydroxy-3,3-dimethylpentanoic Acid for Gas Chromatography
Introduction: The Analytical Challenge of 2-Hydroxy-3,3-dimethylpentanoic Acid
2-Hydroxy-3,3-dimethylpentanoic acid is a hydroxycarboxylic acid that presents significant challenges for direct analysis by gas chromatography (GC). Its molecular structure, containing both a polar carboxylic acid group and a hydroxyl group, leads to low volatility and a high propensity for thermal degradation in the hot GC inlet and column.[1][2] These characteristics result in poor chromatographic peak shape, low sensitivity, and unreliable quantification. To overcome these limitations, derivatization is an essential sample preparation step.[1][2]
Derivatization chemically modifies the analyte to increase its volatility and thermal stability by replacing the active hydrogens on the carboxyl and hydroxyl groups with less polar, more stable moieties.[3][4][5] This guide provides an in-depth exploration of the most effective derivatization strategies for 2-Hydroxy-3,3-dimethylpentanoic acid, focusing on silylation and esterification, to enable robust and reproducible GC and GC-MS analysis.
The Rationale for Derivatization
The primary objectives of derivatizing 2-Hydroxy-3,3-dimethylpentanoic acid are:
-
Increased Volatility: By masking the polar -COOH and -OH groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.[1][4][5]
-
Enhanced Thermal Stability: The resulting derivatives are less prone to decomposition at the high temperatures required for GC analysis, ensuring the integrity of the analyte as it passes through the system.[2][3]
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution from other components in the sample matrix and enhances the accuracy of quantification.[6]
-
Enhanced Mass Spectrometric Identification: For GC-MS analysis, derivatization can produce characteristic fragmentation patterns that aid in structural elucidation and confirmation of the analyte's identity.[7]
Silylation: A Versatile and Powerful Derivatization Technique
Silylation is one of the most widely used derivatization methods in GC, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group.[3][5][8] For 2-Hydroxy-3,3-dimethylpentanoic acid, both the carboxylic acid and hydroxyl protons will be replaced.
Mechanism of Silylation
The reaction proceeds via a nucleophilic attack of the oxygen atom (from the hydroxyl or carboxyl group) on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group. The reaction is often catalyzed by a small amount of a stronger silylating agent or a base.
Common Silylating Reagents
A variety of silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most effective and commonly used for hydroxy acids.[9][10]
| Reagent | Key Characteristics |
| MSTFA | Highly volatile byproducts, making it ideal for trace analysis as byproducts do not interfere with early eluting peaks. It is a powerful silylating agent suitable for both hydroxyl and carboxyl groups.[9][11] |
| BSTFA | A very strong and versatile silylating agent. Often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered hydroxyl groups.[2][10][12] |
| MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. This can be advantageous for complex sample matrices or when delayed analysis is necessary.[2][12] |
Detailed Protocol: Silylation with MSTFA
This protocol provides a robust method for the derivatization of 2-Hydroxy-3,3-dimethylpentanoic acid using MSTFA.
Materials:
-
2-Hydroxy-3,3-dimethylpentanoic acid standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-grade solvent (e.g., hexane, ethyl acetate)
Protocol:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample containing 2-Hydroxy-3,3-dimethylpentanoic acid into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as silylating reagents are highly sensitive to moisture.[13]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample, followed by 100 µL of MSTFA. The pyridine acts as a catalyst and aids in dissolving the analyte.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[14][15]
-
Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with a suitable GC-grade solvent to an appropriate concentration for GC analysis.
-
Analysis: The derivatized sample is now ready for injection into the GC or GC-MS system.
Workflow for Silylation of 2-Hydroxy-3,3-dimethylpentanoic Acid
Caption: Silylation workflow for 2-Hydroxy-3,3-dimethylpentanoic acid.
Esterification: A Targeted Approach for the Carboxyl Group
Esterification is another effective derivatization strategy, specifically targeting the carboxylic acid group. For 2-Hydroxy-3,3-dimethylpentanoic acid, this would typically be followed by silylation of the hydroxyl group in a two-step process, or a single-step reaction that derivatizes both functionalities. A common approach for esterification is the use of diazomethane or an alcohol with an acid catalyst.
Esterification with Diazomethane
Diazomethane (CH₂N₂) is a highly efficient reagent for converting carboxylic acids to their corresponding methyl esters under mild conditions.[16][17]
Mechanism: The carboxylic acid protonates diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas to form the methyl ester.[17][18]
Caution: Diazomethane is highly toxic and potentially explosive. It should only be handled by experienced personnel in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware.[16][17]
Detailed Protocol: Two-Step Esterification and Silylation
This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.
Materials:
-
2-Hydroxy-3,3-dimethylpentanoic acid standard or sample extract
-
Diazomethane solution (in diethyl ether)
-
MSTFA
-
Pyridine (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block
-
Nitrogen evaporator
Protocol:
Step 1: Esterification
-
Sample Preparation: Place the dried sample of 2-Hydroxy-3,3-dimethylpentanoic acid in a reaction vial.
-
Reaction: Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quenching and Evaporation: Carefully add a few drops of acetic acid to quench any remaining diazomethane. Evaporate the solvent under a gentle stream of nitrogen.
Step 2: Silylation
-
Reagent Addition: To the dried methyl ester, add 100 µL of anhydrous pyridine and 100 µL of MSTFA.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject into the GC or GC-MS.
Workflow for Two-Step Derivatization
Caption: Two-step derivatization workflow.
Chiral Derivatization for Enantiomeric Separation
If the stereochemistry of 2-Hydroxy-3,3-dimethylpentanoic acid is of interest, chiral derivatization can be employed to separate the enantiomers on a standard achiral GC column. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which have different physical properties and can be chromatographically resolved.[19]
Chiral Derivatizing Agents
A common CDA for hydroxy acids is (R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reagent will react with the hydroxyl group of 2-Hydroxy-3,3-dimethylpentanoic acid to form diastereomeric esters.
Considerations for Chiral Analysis
-
The carboxylic acid group should first be protected, typically by esterification, to prevent it from reacting with the CDA.
-
The choice of the CDA enantiomer ((R) or (S)) will determine the elution order of the resulting diastereomers.
-
It is crucial to ensure that the CDA is of high enantiomeric purity to avoid inaccurate quantification of the analyte's enantiomers.
Method Validation and Quality Control
To ensure the trustworthiness of the analytical results, the chosen derivatization method should be validated. Key validation parameters include:
-
Derivatization Efficiency: Assess the completeness of the reaction by analyzing samples with varying amounts of derivatizing reagent and reaction times. The goal is to achieve a consistent and complete derivatization.
-
Linearity and Range: Establish the concentration range over which the derivatized analyte gives a linear response.
-
Precision and Accuracy: Determine the repeatability and reproducibility of the entire analytical method, including the derivatization step.
-
Stability of Derivatives: Evaluate the stability of the derivatized analyte over time under different storage conditions.
-
Use of an Internal Standard: Incorporate a structurally similar internal standard that undergoes the same derivatization process to correct for variations in sample preparation and injection volume.
Troubleshooting Common Derivatization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or no derivatization | Presence of moisture in the sample or reagents. Insufficient amount of derivatizing reagent. Insufficient reaction time or temperature. | Ensure complete dryness of the sample. Use anhydrous solvents and fresh reagents. Increase the amount of reagent and/or optimize reaction conditions.[15] |
| Multiple peaks for the analyte | Incomplete derivatization. Formation of multiple derivatives (e.g., enol-TMS esters if ketones are present). | Optimize reaction conditions for complete derivatization.[15] For carbonyl-containing compounds, consider a two-step methoximation-silylation procedure.[13] |
| Peak tailing | Adsorption of underivatized analyte in the GC system. | Ensure complete derivatization. Check the inertness of the GC liner and column. |
| Ghost peaks | Contamination from previous injections or the derivatization reagents. | Run solvent blanks. Ensure high purity of reagents and solvents. |
Conclusion
The successful gas chromatographic analysis of 2-Hydroxy-3,3-dimethylpentanoic acid is critically dependent on proper derivatization. Silylation with reagents such as MSTFA offers a robust and straightforward single-step method for derivatizing both the hydroxyl and carboxylic acid functionalities. For more complex applications, such as chiral analysis, a multi-step approach involving esterification followed by reaction with a chiral derivatizing agent may be necessary. By carefully selecting the appropriate derivatization strategy and validating the method, researchers can achieve reliable and accurate quantification of this challenging analyte by GC and GC-MS.
References
- Acids: Derivatization for GC Analysis. (n.d.).
- Diazomethane (CH2N2) - Master Organic Chemistry. (2025, June 22).
- Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk. - Restek. (n.d.).
- Carboxylic Acids to Methylesters: Alkylation using Diazomethane - Moodle. (n.d.).
- MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. (n.d.).
- Derivatization of Drug Substances with MSTFA - Sigma-Aldrich. (n.d.).
- Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. (n.d.).
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma) - LabMal. (n.d.).
- 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30).
- 19.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2019, September 3).
- GC Derivatization Reagents - Tokyo Chemical Industry. (n.d.).
- Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect | Organic Letters - ACS Publications. (2017, October 5).
- silylation overview.pdf. (n.d.).
- Derivatization reagents for GC - Chromatography - macherey-nagel. (n.d.).
- Trimethylsilyl group - Wikipedia. (n.d.).
- Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum - PubMed. (n.d.).
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024, June 10).
- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed. (n.d.).
- Macherey-Nagel Derivatization Reagents for GC Brochure - MZ-Analysentechnik. (n.d.).
- Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry - LIPID MAPS. (2011, November 15).
- Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - ACS Publications. (2023, October 20).
- Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). - Children's Mercy Kansas City Scholarly Works. (n.d.).
- Method for the esterification of carboxylic acids in gas chromatographic analysis - Sci-Hub. (n.d.).
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
- Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum - Pure. (1979, January 1).
- Recent advances in doping analysis (4). Sport und Buch Strauß, Köln, (1997) 247-252. (n.d.).
- Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... | Download Scientific Diagram - ResearchGate. (n.d.).
- 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed. (n.d.).
- The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS - Benchchem. (n.d.).
- Preparation of TMS Derivatives for GC/MS - CalTech GPS. (n.d.).
- LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI. (2021, December 6).
- Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.).
- Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.).
- Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter - MDPI. (2020, November 12).
- Solid Phase Extraction - Principe of SPE - Interchim. (n.d.).
- GC Derivatization. (n.d.).
- Why can't I get linearity with silylation of hydroxy acids with BSTFA? | ResearchGate. (2022, April 25).
- (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.).
- Derivatization Methods in GC and GC/MS. (n.d.).
- Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC. (2023, March 13).
- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2017, April 27).
- Chiral derivatizing agent - Wikipedia. (n.d.).
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. mn-net.com [mn-net.com]
- 3. restek.com [restek.com]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
- 8. tcichemicals.com [tcichemicals.com]
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- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 12. cms.mz-at.de [cms.mz-at.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
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- 17. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Solid-phase extraction techniques for hydroxy pentanoic acids
Application Note: Advanced Solid-Phase Extraction Strategies for Hydroxy Pentanoic Acids in Biological Matrices
Executive Summary & Scientific Scope
Hydroxy pentanoic acids (HPAs)—specifically 2-hydroxy (alpha), 3-hydroxy (beta), and 4-hydroxy (gamma) pentanoic acids—are critical biomarkers in metabolic profiling (organic acidemias), diabetes research (beta-oxidation intermediates), and forensic toxicology (homologs of GHB).
Extracting these small, polar organic acids (
-
High Polarity: They exhibit poor retention on standard C18 silica phases, often leading to "breakthrough" where the analyte elutes during the loading step.
-
The "Lactone Trap": 4-hydroxy pentanoic acid (4-HPA) exists in a pH-dependent equilibrium with its cyclic ester,
-valerolactone (GVL). Acidification—a standard step in Organic Acid extraction—forces 4-HPA into its neutral lactone form, altering its retention mechanism completely.
This guide details a Mixed-Mode Anion Exchange (MAX) protocol as the "Gold Standard" for capturing the open-chain acid forms of all isomers, while providing a secondary protocol for targeted lactone analysis.
Mechanistic Insight: The "Lactone Trap"
Before initiating any extraction, the researcher must decide whether to target the free acid or the lactone .
-
Acidic Conditions (pH < 3): 4-HPA cyclizes to
-valerolactone (GVL). GVL is neutral and hydrophobic. -
Alkaline Conditions (pH > 8): The ring opens; 4-HPA exists as the pentanoate anion.
-
2-OH and 3-OH Isomers: These do not readily form stable lactones under standard extraction conditions and remain as free acids.
Expert Recommendation: To analyze all HPA isomers simultaneously, you must maintain the open-ring anionic state and use Mixed-Mode Anion Exchange (MAX). If you use standard C18 with acidification, you will successfully extract 4-HPA (as GVL) but likely lose 2-HPA and 3-HPA due to their polarity.
Decision Tree: Extraction Strategy
Figure 1: Strategic decision tree for selecting the correct SPE chemistry based on the target HPA isomer and required chemical form.
Protocol A: Universal Extraction (Mixed-Mode AX)
Objective: Simultaneous extraction of 2-, 3-, and 4-hydroxy pentanoic acids. Mechanism: The sorbent utilizes a polymeric backbone (reversed-phase retention) modified with quaternary amine groups (strong anion exchange).[1] This "locks" the acidic analytes onto the sorbent while allowing aggressive washing of neutral interferences.
Materials
-
Sorbent: Polymeric Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A, or equivalent). 30 mg/1 mL cartridge or 96-well plate.
-
Sample: 200 µL Plasma or Urine.
-
Internal Standard (IS): 3-hydroxy-3-methylglutaric acid-d3 or Valeric acid-d9 (10 µg/mL in MeOH).
Step-by-Step Workflow
-
Sample Pre-treatment (Critical):
-
Add 20 µL Internal Standard to 200 µL sample.
-
Hydrolysis (Urine only): If measuring total HPAs (conjugated + free), add 20 µL
-glucuronidase. Incubate at 37°C for 1 hour. -
Alkalinization: Dilute 1:1 with 4% Ammonium Hydroxide (
) in water. -
Why: This ensures pH > 8.0. At this pH, the carboxyl groups are deprotonated (
), and any lactones (GVL) are hydrolyzed open to the anionic form, ensuring capture by the anion-exchange resin.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Wash 1 (Matrix Removal):
-
1 mL 5%
in Water . -
Why: Maintains high pH to keep analytes charged; removes proteins and polar neutrals.
-
-
Wash 2 (Interference Removal):
-
1 mL Methanol .
-
Why: This is the "power wash." Since analytes are ionically locked, you can use 100% organic solvent to wash away hydrophobic neutrals (lipids, drugs) without eluting the HPAs.[1]
-
-
Elution:
-
Post-Elution (Evaporation):
-
Evaporate to dryness under Nitrogen at 40°C.
-
Caution: Do not overheat; HPAs are semi-volatile.
-
Protocol B: Targeted Lactone Extraction (Reversed-Phase)
Objective: Specific isolation of 4-hydroxy pentanoic acid (as GVL) and 5-hydroxy pentanoic acid (as
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Acidify 200 µL sample with 200 µL 2M HCl .
-
Heat: Incubate at 60°C for 20 minutes.
-
Why: Acid + Heat drives the equilibrium entirely toward the lactone (neutral) form.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Wash:
-
1 mL 5% Methanol in Water .
-
Why: Removes salts and highly polar compounds. Do not use high organic content, or you will wash off the lactone.
-
-
Elution:
-
1 mL 100% Methanol .
-
Analytical Derivatization (GC-MS)
HPAs are not volatile enough for direct GC analysis. They must be derivatized.
Silylation Protocol (BSTFA):
-
Reconstitute dried SPE residue in 50 µL Ethyl Acetate.
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 70°C for 30 minutes.
-
Result: Formation of trimethylsilyl (TMS) esters/ethers.
-
2-HPA: Bis-TMS derivative.
-
4-HPA: Can appear as TMS-ester of the acid OR the intact lactone (if not fully opened/derivatized). Note: Protocol A favors the Bis-TMS open chain.
-
Data Summary: Method Comparison
| Feature | Protocol A: Mixed-Mode AX | Protocol B: Reversed-Phase (Lactone) |
| Target Analytes | 2-HPA, 3-HPA, 4-HPA | 4-HPA (as GVL), 5-HPA |
| Primary Mechanism | Ionic Interaction (Strong Anion Exchange) | Hydrophobic Interaction |
| Sample pH | Alkaline (pH > 8) | Acidic (pH < 2) |
| Cleanliness | Superior (Allows 100% MeOH wash) | Moderate (Limited wash strength) |
| Recovery (4-HPA) | > 90% (as acid) | > 85% (as lactone) |
| Recovery (2/3-HPA) | > 85% | < 20% (Poor retention) |
Visualizing the Universal Workflow
Figure 2: The Universal MAX Protocol workflow ensuring retention of all hydroxy pentanoic acid isomers by maintaining the open-ring anionic state.
References
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243.[6] [Link]
-
Phenomenex. (2024). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex Technical Guides. [Link]
-
Biotage. (2023).[1] When should I choose a mixed-mode SPE? Biotage Blog. [Link]
-
Waters Corporation. (2024). Solid-Phase Extraction (SPE) Method Development.[4][7][8][9][10][11] Waters Knowledge Base. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. marinelipids.ca [marinelipids.ca]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. gcms.cz [gcms.cz]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Automated on-line solid-phase extraction coupled with HPLC for measurement of 5-hydroxyindole-3-acetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Hydroxy-3,3-dimethylpentanoic acid
Product: 2-Hydroxy-3,3-dimethylpentanoic acid
CAS: 86540-81-0 (Analogous/Isomer Reference) / Specific Isomer dependent
Chemical Family: Sterically Hindered
Core Stability Directive
CRITICAL ALERT: 2-Hydroxy-3,3-dimethylpentanoic acid exhibits non-classical instability under acidic conditions. Unlike linear
In acidic media (pH < 4.0), this structure is prone to Wagner-Meerwein rearrangements (Retropinacol-type shifts) rather than simple dehydration. Standard acidic mobile phases (e.g., 0.1% TFA) can induce on-column degradation, leading to "ghost peaks" and quantitation errors.
Recommendation: Maintain pH > 5.0 for storage and analysis. If acidic conditions are unavoidable, minimize exposure time and temperature (< 4°C).
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by researchers handling this compound.
Issue 1: Chromatographic Anomalies
Q: I see a splitting peak or a new, late-eluting impurity (RRT ~1.2) when using 0.1% Formic Acid in my HPLC method. What is happening?
A: You are likely observing an acid-catalyzed rearrangement product .
-
The Cause: The acidic mobile phase protonates the
-hydroxyl group. Because the -position (C3) is fully substituted (gem-dimethyl), the molecule cannot undergo standard elimination to form an -unsaturated acid. Instead, it undergoes a 1,2-methyl shift (Wagner-Meerwein rearrangement) to relieve steric strain and stabilize the developing cationic charge. -
The Fix: Switch to a buffered mobile phase at pH 5.5 - 6.5 (e.g., 10mM Ammonium Acetate). This suppresses protonation of the hydroxyl group and prevents the rearrangement.
Issue 2: Non-Linear Degradation Kinetics
Q: My stability data shows rapid degradation at high concentrations (10 mg/mL) but stability at low concentrations (0.1 mg/mL) in the same solvent. Why?
A: This indicates intermolecular esterification (Oligomerization) .
-
The Cause:
-Hydroxy acids are bifunctional (alcohol + acid). In concentrated solutions, the hydroxyl group of one molecule attacks the carboxyl carbonyl of another, forming estolides (linear oligomers) or potentially lactides (dimeric cyclic esters), although the gem-dimethyl group sterically hinders ring closure. -
The Fix: Store stock solutions at low concentrations (< 1 mg/mL) in aprotic solvents (e.g., DMSO, Acetonitrile) or as a lyophilizate. Avoid protic solvents that can catalyze ester exchange.
Issue 3: Loss of Optical Rotation
Q: The specific rotation
A: Direct racemization via enolization is difficult because there is no
-
The Cause: The loss of rotation suggests the formation of the carbocation intermediate mentioned in Issue 1. Even if the rearrangement doesn't complete, the reversible formation of a planar
carbocation at the chiral center (C2) destroys the stereochemistry. -
The Fix: Strictly control temperature. Store at -20°C. Any excursion to room temperature in an acidic environment risks scrambling the stereocenter.
Mechanistic Deep Dive: The Rearrangement Pathway
Understanding the "Why" is essential for designing robust experiments. The instability is driven by the Thorpe-Ingold Effect (Gem-Dimethyl Effect), which accelerates reaction rates due to angle compression, and the stability of the tertiary carbocation.
The Pathway
-
Protonation: Acid attacks the C2-Hydroxyl.[1]
-
Dehydration: Water leaves, forming a secondary carbocation at C2.
-
1,2-Shift: A methyl group from the quaternary C3 migrates to C2. This is energetically favorable because it moves the positive charge to a position where it can be stabilized or eliminated to form a more substituted alkene.
-
Product: The resulting species is often a
-unsaturated acid or a rearranged ketone/lactone derivative.
Visualization of the Pathway:
Figure 1: Acid-catalyzed Wagner-Meerwein rearrangement mechanism specific to gem-dimethyl substituted
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to confirm purity without inducing on-column degradation.
| Parameter | Setting |
| Column | C18 with steric protection (e.g., Zorbax SB-C18 or equivalent), 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (low wavelength required due to lack of chromophores) |
| Sample Diluent | 50:50 Water:Acetonitrile (Neutral) |
Protocol B: Forced Degradation (Acid Stress Test)
Perform this to identify the specific degradation products for your impurity library.
-
Preparation: Dissolve 5 mg of compound in 1 mL of 0.1 N HCl .
-
Incubation: Heat at 60°C for 4 hours.
-
Neutralization: Quench with 1 mL of 0.1 N NaOH (critical to stop rearrangement before analysis).
-
Analysis: Inject immediately using Protocol A.
-
Expected Result: Disappearance of the main peak and appearance of non-polar rearrangement products (eluting later due to loss of -OH polarity).
Decision Logic for Researchers
Use this flow to determine the handling of your sample.
Figure 2: Decision tree for handling 2-Hydroxy-3,3-dimethylpentanoic acid samples.
References
-
PubChem. 2-hydroxy-3,3-dimethylpentanoic acid (Compound Summary).[2] National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Acid Catalyzed Rearrangements and Hydrate Formation. (General mechanism for acid-catalyzed shifts in hindered alcohols). Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on Wagner-Meerwein rearrangements and the Thorpe-Ingold effect).
Disclaimer: This guide is intended for research and development purposes. Users should validate methods within their specific regulatory context.
Sources
Technical Support Center: Optimizing Column Temperature for 2-Hydroxy-3,3-dimethylpentanoic Acid Separation
Welcome to the technical support center for optimizing the chromatographic separation of 2-Hydroxy-3,3-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on leveraging column temperature as a critical parameter in your High-Performance Liquid Chromatography (HPLC) method development. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can troubleshoot effectively and develop robust, reproducible methods.
I. Frequently Asked Questions (FAQs)
Q1: Why is column temperature a critical parameter for the separation of 2-Hydroxy-3,3-dimethylpentanoic acid?
A1: Column temperature is a vital yet often underestimated parameter in HPLC.[1][2] For a molecule like 2-Hydroxy-3,3-dimethylpentanoic acid, which possesses both polar (hydroxyl and carboxylic acid) and non-polar (dimethylpentyl chain) characteristics, temperature significantly influences its interaction with both the stationary and mobile phases.[3][4] Specifically, temperature affects:
-
Analyte Retention Time: Generally, increasing temperature decreases the mobile phase viscosity, leading to faster elution and shorter retention times.[1][5]
-
Selectivity: Temperature can alter the selectivity of a separation, especially for structurally similar compounds.[1][5] For chiral molecules like 2-Hydroxy-3,3-dimethylpentanoic acid, temperature can be pivotal in achieving enantiomeric separation.[6][7]
-
Peak Shape: Proper temperature control can lead to sharper, more symmetrical peaks by improving mass transfer kinetics.[1] Conversely, temperature gradients across the column can cause peak broadening.[8]
-
Method Robustness: Maintaining a consistent and optimized temperature ensures reproducible results, which is crucial in regulated environments.[1]
Q2: I'm observing peak tailing with 2-Hydroxy-3,3-dimethylpentanoic acid. Can temperature adjustments help?
A2: Yes, temperature can influence peak tailing, although it's often a multifactorial issue. Peak tailing for an acidic compound like 2-Hydroxy-3,3-dimethylpentanoic acid can be caused by secondary interactions with the stationary phase, such as interactions with residual silanol groups on a silica-based column. Increasing the column temperature can sometimes mitigate these interactions by providing enough thermal energy to overcome the secondary binding forces, leading to a more symmetrical peak shape. However, if tailing persists, you should also investigate mobile phase pH and the possibility of column contamination.[9]
Q3: My retention times for 2-Hydroxy-3,3-dimethylpentanoic acid are drifting. Could temperature be the cause?
A3: Fluctuations in ambient laboratory temperature can indeed cause retention time drift.[10] A thermostatically controlled column compartment is highly recommended to maintain a stable temperature.[1][10] Even a few degrees of variation can significantly impact retention times, especially for methods that are not highly robust.[9] If you are using a column heater, ensure it is properly calibrated and maintaining the set temperature.
Q4: What is a typical starting temperature for method development with 2-Hydroxy-3,3-dimethylpentanoic acid?
A4: A good starting point for reversed-phase HPLC is often slightly above ambient temperature, around 30-40°C.[1] This helps to minimize the influence of fluctuations in the lab environment. From this starting point, you can systematically increase and decrease the temperature to observe its effect on resolution and peak shape. For chiral separations, it is sometimes beneficial to explore sub-ambient temperatures as well, as lower temperatures can enhance enantioselectivity.[11]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the separation of 2-Hydroxy-3,3-dimethylpentanoic acid, with a focus on the role of column temperature.
Issue 1: Poor Resolution Between 2-Hydroxy-3,3-dimethylpentanoic Acid and Impurities/Other Analytes
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Temperature | 1. Perform a temperature scouting experiment (e.g., 25°C, 35°C, 45°C, 55°C).2. Evaluate the chromatograms for changes in selectivity and resolution.3. Plot resolution vs. temperature to identify the optimal setting. | Temperature alters the thermodynamics of analyte partitioning between the mobile and stationary phases, which can change the elution order and improve separation.[12] For some compounds, a "sweet spot" temperature exists where resolution is maximized.[13] |
| Inappropriate Mobile Phase | 1. Adjust the organic modifier concentration.2. Modify the mobile phase pH to control the ionization state of the carboxylic acid group. | The polarity of the mobile phase and the ionization state of the analyte are primary drivers of retention in reversed-phase chromatography.[14] |
| Column Degradation | 1. Replace the column with a new one of the same type.2. If resolution improves, the old column has degraded. | Column performance deteriorates over time due to stationary phase loss or contamination, leading to poor peak shape and resolution.[8] |
Issue 2: Broad or Asymmetric Peaks
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Temperature Mismatch | 1. Ensure the mobile phase is pre-heated before entering the column, especially at higher flow rates or elevated temperatures.[8] | A temperature gradient across the column can lead to band broadening.[8] Pre-heating the mobile phase ensures a uniform temperature throughout the column. |
| Secondary Interactions | 1. Increase the column temperature in increments of 5-10°C.2. Consider adding a competitive agent to the mobile phase (e.g., a small amount of a stronger acid). | Increased temperature can reduce the strength of unwanted secondary interactions with the stationary phase. |
| Extra-Column Volume | 1. Minimize the length and diameter of tubing between the injector, column, and detector.2. Ensure all fittings are properly made. | Excessive volume outside of the column contributes to peak broadening.[15] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for separation issues.
III. Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a systematic approach to determine the optimal column temperature for the separation of 2-Hydroxy-3,3-dimethylpentanoic acid.
Objective: To evaluate the effect of column temperature on retention time, resolution, and peak shape.
Materials:
-
HPLC system with a thermostatically controlled column compartment.
-
Appropriate HPLC column (e.g., C18 reversed-phase column).
-
Mobile phase (e.g., Acetonitrile/Water with a suitable buffer).
-
Standard solution of 2-Hydroxy-3,3-dimethylpentanoic acid and any relevant impurities.
Procedure:
-
Initial Setup:
-
Install the column in the temperature-controlled compartment.
-
Equilibrate the system with the mobile phase at a starting temperature of 30°C for at least 30 minutes.
-
-
Temperature Screening:
-
Inject the standard solution and record the chromatogram at 30°C.
-
Increase the temperature to 40°C and allow the system to equilibrate for 15-20 minutes.
-
Inject the standard solution and record the chromatogram.
-
Repeat this process for temperatures of 50°C and 60°C. For chiral separations, also consider lower temperatures like 20°C and 10°C if your system allows.
-
-
Data Analysis:
-
For each temperature, calculate the following parameters:
-
Retention time (t R ) of 2-Hydroxy-3,3-dimethylpentanoic acid.
-
Resolution (R s ) between 2-Hydroxy-3,3-dimethylpentanoic acid and the closest eluting peak.
-
Tailing factor (T f ) for the 2-Hydroxy-3,3-dimethylpentanoic acid peak.
-
-
Compile the data in a table for easy comparison.
-
Data Presentation: Effect of Temperature on Separation Parameters
| Temperature (°C) | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 30 | 8.5 | 1.8 | 1.4 |
| 40 | 7.2 | 2.1 | 1.2 |
| 50 | 6.1 | 2.0 | 1.1 |
| 60 | 5.3 | 1.7 | 1.1 |
Note: The data in this table is illustrative and will vary depending on the specific analytical conditions.
Optimization Workflow Diagram
Caption: Systematic workflow for temperature optimization.
IV. References
-
Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
-
Abnormal Peak Shapes. SHIMADZU CORPORATION.
-
How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
-
High-Temperature Liquid Chromatography. LCGC International.
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
-
Strategies for chiral separation: from racemate to enantiomer. RSC Publishing.
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
-
The Use of Temperature for Method Development in LC. Chromatography Today.
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters.
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Request PDF.
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
-
Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing.
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
-
Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). FooDB.
-
2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623. PubChem.
-
HPLC Method Development.
-
2-hydroxy-3,3-dimethylpentanoic acid (C7H14O3). PubChemLite.
-
HPLC Troubleshooting Guide.
-
Tips and Tricks of HPLC Separation. Agilent.
-
Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed.
-
Temperature-assisted On-column Solute Focusing: A General Method to Reduce Pre-column Dispersion in Capillary High Performance Liquid Chromatography. NIH.
-
2-Hydroxy-3,4-dimethylpentanoic acid | C7H14O3 | CID 66287775. PubChem.
-
Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC.
-
2-hydroxy-3-methylpentanoic acid | CAS 86540-81-0 | SCBT.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
-
The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma. MDPI.
-
Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples. PubMed.
Sources
- 1. chromtech.com [chromtech.com]
- 2. longdom.org [longdom.org]
- 3. 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-hydroxy-3,3-dimethylpentanoic acid (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. aapco.org [aapco.org]
- 15. agilent.com [agilent.com]
Technical Support Center: 2-Hydroxy-3,3-dimethylpentanoic Acid (HDP) Purification
The following guide serves as a specialized Technical Support Center for 2-Hydroxy-3,3-dimethylpentanoic acid (HDP) . It is designed for researchers and process chemists encountering purity challenges during synthesis.
Status: Active | Ticket Type: Tier 3 Technical Escalation | Assigned Specialist: Dr. A. Vance
Executive Summary & Molecule Profile
You are likely synthesizing HDP via the cyanohydrin route (from 3,3-dimethyl-2-pentanone) or diazotization of the corresponding amino acid. Due to the gem-dimethyl substitution at C3 , this molecule exhibits unique steric properties that prevent standard beta-elimination (dehydration) but significantly retard hydrolysis rates, leading to specific impurity profiles.
| Property | Value | Critical Note |
| CAS No. | 874124-84-2 / 488-15-3 | Verify isomer stereochemistry (racemic vs. enantiopure). |
| Structure | C3 is quaternary (no | |
| Melting Point | 48–57 °C | Low MP solid; prone to "oiling out" during crystallization. |
| pKa | ~3.8 | Stronger acid than acetic; allows bicarbonate extraction. |
| Stability | High (Thermal) | Resistant to |
Module 1: Diagnostic & Impurity Profiling
Identify your issue based on the physical state and appearance of your crude product.
Q1: My product is a viscous yellow oil that won't solidify. What is happening?
Diagnosis: You likely have solvent entrapment or oligomer contamination . The low melting point (48–57 °C) means even small amounts of impurities (unreacted ketone, solvent, or self-esters) will depress the melting point below room temperature.
-
Cause A (Oligomerization): Extended heating during acid hydrolysis or rotary evaporation promotes intermolecular esterification (linear polyesters or lactides).
-
Cause B (Ketone Residue): The starting material (3,3-dimethyl-2-pentanone) is lipophilic and non-volatile enough to remain if not actively extracted.
Q2: I see a persistent "amide peak" in my NMR (around 6.5–7.5 ppm). Why won't it hydrolyze?
Diagnosis: Steric Hindrance. The tert-butyl-like group at C3 creates significant steric bulk. The intermediate amide (2-hydroxy-3,3-dimethylpentanamide) hydrolyzes much slower than typical linear analogues. Standard reflux times (2–4 hours) are often insufficient.
Module 2: Standard Purification Protocols
Follow these workflows to remove specific impurity classes.
Protocol A: The "Steric-Safe" Acid-Base Extraction
Best for: Removing unreacted ketone, neutral organics, and bulk oligomers.
Theory: HDP is a carboxylic acid (pKa ~3.8). At pH > 9, it exists as a water-soluble carboxylate. Neutral impurities (ketones) remain in the organic layer.
-
Dissolution: Dissolve crude oil in Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible (emulsion risk).
-
Basic Extraction (Target pH 10):
-
Extract with 10% Na₂CO₃ (Sodium Carbonate) solution (
). -
Note: Do not use NaOH if you suspect ester impurities, as it may cause uncontrolled hydrolysis or saponification of desired lactides. Carbonate is milder.
-
-
Organic Wash: Keep the Aqueous Layer . Wash it once with fresh ether to remove entrained ketone.
-
Acidification (The Critical Step):
-
Cool the aqueous layer to 0 °C.
-
Slowly acidify with 6N HCl to pH 1.
-
Observation: The product should oil out or precipitate as a white solid.
-
-
Re-extraction: Extract the acidic aqueous layer with Et₂O (
). -
Drying: Dry over Na₂SO₄ and concentrate below 40 °C to prevent oligomerization.
Protocol B: Anti-Oil Recrystallization
Best for: Final polishing of low-melting solids.
Theory: Since HDP melts around 50 °C, standard recrystallization often leads to "oiling out" (liquid-liquid separation) rather than crystal formation. We use a mixed-solvent system to control solubility.
-
Solvent System: Hexane : Ethyl Acetate (10:1) or pure Heptane .
-
Procedure:
-
Dissolve crude solid in the minimum amount of warm Hexane/EtOAc (approx 45 °C). Do not boil.
-
Allow to cool slowly to room temperature with stirring.
-
Crucial Step: If oil droplets form, seed the mixture with a tiny crystal of pure HDP or scratch the glass.
-
Cool to -20 °C (freezer) overnight.
-
-
Filtration: Filter rapidly on a chilled Buchner funnel. The solid will be waxy; avoid drawing air through it for too long to prevent condensation of moisture.
Module 3: Advanced Troubleshooting (FAQs)
Q: How do I remove the "stubborn amide" without destroying my product?
A: If the amide persists after Protocol A, you must force hydrolysis.
-
Action: Reflux the crude material in 6N HCl for an additional 12–24 hours.
-
Why: The C3 gem-dimethyl group blocks the nucleophilic attack of water on the amide carbonyl. Harsh acidic conditions are required. The HDP molecule itself is stable to these conditions because beta-elimination is structurally impossible (no beta-protons).
Q: Can I distill this compound?
A: Direct distillation is risky due to dimerization.
-
Recommendation: If you require >99% purity (e.g., for analytical standards), convert HDP to its Methyl Ester (using MeOH/H₂SO₄), which is a stable, distillable liquid.
-
Distill the ester (BP will be lower and sharper).
-
Saponify (LiOH/THF/Water) and re-acidify to recover the pure acid.
-
Q: My product smells like ammonia. Is this dangerous?
A: It indicates residual ammonium salts from the nitrile hydrolysis.
-
Fix: Perform the Acid-Base extraction (Protocol A). The initial basic wash (Na₂CO₃) will liberate ammonia gas. Ensure good ventilation.
Module 4: Visualizing the Logic
The following diagram illustrates the impurity pathways and the logic behind the purification choices.
Caption: Workflow for isolating HDP, highlighting the separation of neutral ketones and the reprocessing of sterically hindered amides.
References
-
ChemicalBook. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid Properties and Suppliers. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[1] Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from
-
Organic Syntheses. (1990). Synthesis of hindered alpha-hydroxy acids via cyanohydrin hydrolysis. (General reference for methodology adapted for steric bulk). Retrieved from
-
PubChem. (n.d.). 2-Hydroxy-3,3-dimethylpentanoic acid Compound Summary. National Library of Medicine. Retrieved from
Sources
Addressing matrix effects in 2-Hydroxy-3,3-dimethylpentanoic acid quantification
Technical Support Center: Quantification of 2-Hydroxy-3,3-dimethylpentanoic Acid Ticket ID: #LCMS-8842-HEX Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering quantification irregularities for 2-Hydroxy-3,3-dimethylpentanoic acid , a polar, branched-chain organic acid. Due to its hydrophilic nature and carboxyl/hydroxyl functional groups, this analyte is highly susceptible to Matrix Effects (ME) —specifically ion suppression caused by co-eluting phospholipids and salts in the LC-MS/MS void volume.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnosis – The Post-Column Infusion (PCI) Test[1]
Q: How do I distinguish between low extraction recovery and matrix suppression?
A: You cannot distinguish them by standard injection alone. You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing exactly where in your chromatogram the matrix suppression occurs.
The Mechanism: By maintaining a constant flow of the analyte into the source while injecting a blank matrix, any dip in the baseline signal indicates ion suppression (competition for charge), while a rise indicates enhancement.
Protocol: PCI Setup
-
Analyte Feed: Prepare a solution of 2-Hydroxy-3,3-dimethylpentanoic acid (100 ng/mL) in mobile phase.
-
Configuration: Connect this solution to a syringe pump.
-
Tee-Union: Install a PEEK tee-union between the Analytical Column and the Mass Spectrometer source.
-
Flow Rates:
-
LC Flow (Column): Standard gradient (e.g., 0.4 mL/min).
-
Infusion Flow (Syringe): 10–20 µL/min (sufficient to generate a steady baseline signal of ~10^5 cps).
-
-
Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte).
-
Analysis: Monitor the MRM transition of the analyte. A flat line = no matrix effect. A "valley" = suppression.
Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.
Module 2: Sample Preparation – The "Ionic Lock" Strategy
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but suppression persists. Why?
A: PPT is a "dirty" technique. It removes proteins but leaves phospholipids (glycerophosphocholines) and salts. Phospholipids are notorious for causing ion suppression in ESI- mode.
The Solution: Switch to Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . Since 2-Hydroxy-3,3-dimethylpentanoic acid is an organic acid (pKa ~4.5), it is negatively charged at neutral/basic pH. We can use this to "lock" the analyte onto the sorbent while washing away neutrals and phospholipids.
Comparative Data: PPT vs. SPE-MAX
| Feature | Protein Precipitation (PPT) | Mixed-Mode SPE (MAX) |
| Mechanism | Solubility exclusion | Ionic retention + Hydrophobic interaction |
| Phospholipid Removal | < 20% | > 95% |
| Matrix Factor (MF) | Often 0.4 - 0.6 (High Suppression) | 0.9 - 1.0 (Clean) |
| Protocol Complexity | Low | Medium |
| Recommendation | Not Recommended | Highly Recommended |
Protocol: MAX SPE Workflow
-
Pre-treatment: Dilute sample 1:1 with 5% NH4OH (pH > 8) to ensure analyte is ionized (COO-).
-
Conditioning: Methanol followed by Water.
-
Loading: Load pre-treated sample. (Analyte binds to quaternary amine sites).
-
Wash 1 (Neutrals): 5% NH4OH in Water.
-
Wash 2 (Hydrophobics/Lipids): 100% Methanol.[1] Critical Step: The analyte remains bound by charge while lipids wash away.
-
Elution: 2% Formic Acid in Methanol. (Acid neutralizes the carboxyl group, breaking the ionic bond).
Module 3: Chromatography – Escaping the Void
Q: My analyte elutes very early (0.8 min) on a C18 column. Is this a problem?
A: Yes. This is the Void Volume Trap . Unretained salts and polar matrix components elute in the "dead time" (t0). If your analyte co-elutes with this soup, suppression is inevitable regardless of sample prep.
The Solution: You must increase retention.
-
Option A (Robust): HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Option B (Alternative): T3 / High-Aqueous C18 .
Figure 2: Decision tree for selecting the correct chromatographic mode for polar organic acids.
Module 4: Internal Standards – The Ultimate Correction
Q: Can I use a structural analog (e.g., Valproic Acid) as an Internal Standard?
A: No. Matrix effects are often time-dependent. An analog will elute at a slightly different time than 2-Hydroxy-3,3-dimethylpentanoic acid. Therefore, the analog will experience different suppression than the analyte.
Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 2-Hydroxy-3,3-dimethylpentanoic acid-d6 or -13C).
-
Why? It co-elutes perfectly.
-
Result: If the matrix suppresses the analyte signal by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant, preserving quantitative accuracy.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Trufelli, H., et al. (2011). Strategies for Matrix Effect Assessment in Liquid Chromatography-Mass Spectrometry Bioanalysis. Chromatographia. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Hydroxy-3,3-dimethylpentanoic Acid: An H-NMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous structural determination of novel molecules is a cornerstone of innovation and regulatory compliance. 2-Hydroxy-3,3-dimethylpentanoic acid, a chiral alpha-hydroxy carboxylic acid, presents an interesting case for structural analysis due to its stereocenter and sterically hindered quaternary carbon. This guide provides an in-depth analysis of its ¹H-NMR spectrum, juxtaposed with other common analytical techniques, offering a comprehensive framework for its characterization.
The Central Role of ¹H-NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like 2-Hydroxy-3,3-dimethylpentanoic acid, ¹H-NMR offers a rich dataset to confirm its intricate structure.
Predicting the ¹H-NMR Spectrum of 2-Hydroxy-3,3-dimethylpentanoic Acid
A key feature of this molecule is the chiral center at the C2 carbon (the carbon bearing the hydroxyl group). This chirality renders the adjacent gem-dimethyl groups and the two protons of the ethyl group's methylene unit diastereotopic. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts in the NMR spectrum.[2]
Below is a table summarizing the predicted ¹H-NMR signals for 2-Hydroxy-3,3-dimethylpentanoic acid.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal.[3] |
| -OH | Variable (2.0 - 6.0) | Broad Singlet | 1H | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| α-CH | 4.0 - 4.5 | Singlet | 1H | This proton is attached to a carbon bearing two electronegative oxygen atoms (from the -OH and -COOH groups), causing significant deshielding. It has no adjacent protons to couple with. |
| gem-CH₃ (diastereotopic) | ~1.1 and ~1.0 | Two Singlets | 3H each | The two methyl groups at the C3 position are diastereotopic due to the adjacent chiral center at C2, making them magnetically inequivalent. |
| -CH₂- (diastereotopic) | ~1.6 - 1.8 | Multiplet (AB quartet of triplets) | 2H | These two protons are diastereotopic and will have different chemical shifts. They will split each other (geminal coupling) and are further split by the adjacent methyl group (vicinal coupling). |
| -CH₃ (ethyl group) | ~0.9 | Triplet | 3H | This methyl group is coupled to the adjacent -CH₂- group, resulting in a triplet signal. |
A Comparative Analysis: ¹H-NMR vs. Other Spectroscopic Techniques
While ¹H-NMR is a powerful tool, a multi-technique approach is often necessary for unequivocal structure confirmation. Here, we compare ¹H-NMR with ¹³C-NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of 2-Hydroxy-3,3-dimethylpentanoic acid.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H-NMR | Proton environments, connectivity, and stereochemistry. | Provides detailed information on all proton-containing functional groups and their spatial relationships, including the diastereotopic nature of the gem-dimethyl and methylene protons. | Signal overlap can occur, and the hydroxyl and carboxylic acid proton signals can be broad and variable. |
| ¹³C-NMR | Number and type of carbon environments. | Unambiguously identifies the carbonyl carbon of the carboxylic acid (170-185 ppm) and the carbon bearing the hydroxyl group (~70-80 ppm).[4][5] | Does not provide information on proton connectivity and is inherently less sensitive than ¹H-NMR. |
| IR Spectroscopy | Presence of functional groups. | Clearly indicates the presence of the carboxylic acid (broad O-H stretch at 2500-3300 cm⁻¹ and C=O stretch at ~1710 cm⁻¹) and the hydroxyl group (O-H stretch).[6] | Provides limited information about the carbon skeleton and no information on stereochemistry. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular weight of the compound. Fragmentation patterns can provide clues about the structure, such as the loss of water or the carboxyl group. | Does not provide detailed information about the specific arrangement of atoms or stereochemistry. A related compound, 2-hydroxy-3-methylpentanoic acid, has been analyzed by GC/MS.[7] |
Experimental Protocol for ¹H-NMR Analysis
The following provides a detailed methodology for acquiring a high-quality ¹H-NMR spectrum of 2-Hydroxy-3,3-dimethylpentanoic acid.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-Hydroxy-3,3-dimethylpentanoic acid.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Capping: Securely cap the NMR tube.
Sources
- 1. PubChemLite - 2-hydroxy-3,3-dimethylpentanoic acid (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 2. ou.edu [ou.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. organomation.com [organomation.com]
- 10. ucl.ac.uk [ucl.ac.uk]
C-NMR chemical shifts for 2-Hydroxy-3,3-dimethylpentanoic acid
Title: Structural Elucidation Guide:
Executive Summary
2-Hydroxy-3,3-dimethylpentanoic acid (HDPA) represents a critical chiral building block in the synthesis of pantothenic acid analogs and sterically hindered peptide mimetics. Its structural elucidation presents a specific challenge: distinguishing the gem-dimethyl groups adjacent to a chiral center.
This guide provides a definitive reference for the
Structural Visualization & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for the NMR data interpretation.
Figure 1: Carbon backbone numbering for 2-Hydroxy-3,3-dimethylpentanoic acid. Note the chiral center at C2 which renders Me-a and Me-b diastereotopic.
Comparative C-NMR Data Profile
The following data compares the theoretical shifts (based on substituent additivity rules) with experimental ranges observed for structurally homologous
Solvent System: DMSO-
Table 1: Chemical Shift Assignments ( , ppm)
| Carbon | Assignment | Shift Range (ppm) | Multiplicity (DEPT-135) | Diagnostic Feature |
| C1 | Carboxyl (COOH) | 175.0 – 178.0 | Quaternary (C) | Deshielded carbonyl; shifts upfield (~180) in |
| C2 | 76.0 – 79.5 | Methine (CH) | Critical Signal: Downfield due to OH and COOH. Sensitive to solvent H-bonding. | |
| C3 | 38.0 – 41.0 | Quaternary (C) | Low intensity due to long | |
| C4 | Methylene (Ethyl) | 30.0 – 33.0 | Methylene (CH | Negative phase in DEPT-135. |
| Me-a | Gem-Dimethyl A | 22.0 – 24.5 | Methyl (CH | Diastereotopic Split: Distinct peak from Me-b. |
| Me-b | Gem-Dimethyl B | 20.0 – 22.5 | Methyl (CH | Diastereotopic Split: Distinct peak from Me-a. |
| C5 | Terminal Methyl | 8.0 – 9.5 | Methyl (CH | Typical triplet in |
Analyst Note: In achiral solvents like
, the separation between Me-a and Me-b may be small (<1 ppm). In chiral environments or complexing solvents, this split increases.
Technical Deep Dive: The Diastereotopic Effect
The most common error in identifying 3,3-dimethyl-substituted chiral acids is the expectation of a single signal for the gem-dimethyl group.
The Mechanism:
Because C2 is a chiral center (
-
Observation: You will observe two distinct signals in the 20-25 ppm range.
-
Differentiation: In the isomer 2-hydroxy-4,4-dimethylpentanoic acid, the methyls are further removed from the chiral center, often resulting in accidental equivalence (coalescence) or a much smaller split.
Comparison with Alternatives
| Feature | 2-Hydroxy-3,3-dimethylpentanoic acid | Pantoic Acid (Analog) | 2-Hydroxy-4-methylpentanoic acid (Leucic Acid) |
| Quaternary C | Present at ~39 ppm ( | Present at ~39 ppm | Absent (Methine at |
| Methyl Signals | 3 Signals (2 Diastereotopic + 1 Ethyl) | 2 Signals (Diastereotopic) | 2 Signals (Diastereotopic Isopropyl) |
| C2 Shift | ~78 ppm | ~76 ppm | ~70 ppm |
Experimental Protocol: High-Resolution Acquisition
To ensure publication-quality data that resolves the quaternary carbon and the diastereotopic methyls, follow this optimized protocol.
Reagents:
-
Sample: 20-30 mg of HDPA.
-
Solvent: 0.6 mL DMSO-
(Preferred) or . -
Relaxation Agent (Optional): Chromium(III) acetylacetonate [
] (0.02 M) if quantitative integration of C1/C3 is required.
Workflow:
-
Preparation: Dissolve sample completely. If using
, ensure the sample is dry; traces of water will broaden the OH proton and affect the C2 carbon shift via exchange. -
Pulse Sequence: Use a standard proton-decoupled sequence (
). -
Parameter Optimization:
-
Relaxation Delay (D1): Set to 3-5 seconds . The quaternary C3 and Carbonyl C1 have long
times. Insufficient delay will result in these peaks being lost in the noise. -
Scans (NS): Minimum 512 scans for adequate S/N ratio on the quaternary carbon.
-
-
Processing: Apply an exponential window function with Line Broadening (LB) = 1.0 Hz to enhance signal-to-noise.
Decision Logic for Identification
Use the following logic flow to confirm the identity of your compound based on the acquired NMR data.
Figure 2: Logic flow for distinguishing HDPA from structural isomers using
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on diastereotopic splitting).
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Database 69: NIST Chemistry WebBook. [Link] (Source for general alpha-hydroxy acid shift ranges).
-
Wishart, D.S., et al. (2022). HMDB: The Human Metabolome Database. [Link] (Reference for Pantoic acid and related metabolite spectra).
Sources
A Senior Application Scientist's Comparative Guide: 2-Hydroxy-3,3-dimethylpentanoic Acid vs. Pantoic Acid in Microbial Systems
Executive Summary for the Advanced Researcher
In the landscape of antimicrobial research and metabolic pathway analysis, the comparative study of essential metabolites and their structural analogs provides a fertile ground for discovery. This guide offers an in-depth, technical comparison of pantoic acid, a cornerstone in the biosynthesis of vitamin B5 (pantothenate), and its synthetic analog, 2-Hydroxy-3,3-dimethylpentanoic acid. We will dissect their physicochemical nuances, explore their divergent biological roles, and present detailed experimental protocols for their synthesis and comparative analysis. This document is structured to provide not just data, but a logical framework for understanding the principles of competitive inhibition in a critical bacterial biosynthetic pathway.
Physicochemical Properties: A Subtle Distinction with Profound Consequences
The biological activities of pantoic acid and its analog are fundamentally dictated by their molecular structures. While sharing a core α-hydroxy acid motif, a key difference in a side chain dramatically alters their interaction with bacterial enzymes.
| Property | Pantoic Acid | 2-Hydroxy-3,3-dimethylpentanoic acid |
| IUPAC Name | (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | 2-hydroxy-3,3-dimethylpentanoic acid |
| Chemical Formula | C₆H₁₂O₄ | C₇H₁₄O₃ |
| Molar Mass | 148.16 g/mol | 146.18 g/mol [1] |
| Key Structural Feature | Possesses a primary alcohol at the C4 position. | Features an ethyl group at the C3 position in place of the hydroxymethyl group of pantoic acid. |
| Chirality | The (R)-enantiomer is the biologically active form. | Contains a chiral center at the C2 position. |
This seemingly minor substitution of a hydroxymethyl group with an ethyl group is the lynchpin of their opposing biological effects. The hydroxyl group in pantoic acid is crucial for its recognition and processing by downstream enzymes, a feature the analog lacks.
Biological Roles: The Architect and the Saboteur of Pantothenate Synthesis
Pantoic acid is an indispensable precursor for the biosynthesis of pantothenate, a vital component of Coenzyme A (CoA). CoA is a central player in cellular metabolism, participating in the Krebs cycle and the synthesis and degradation of fatty acids. The pantothenate biosynthetic pathway is a well-established target for antimicrobial agents because it is essential in bacteria but absent in mammals, who obtain vitamin B5 from their diet.
The enzyme pantothenate synthetase (PanC) catalyzes the ATP-dependent condensation of pantoic acid with β-alanine to form pantothenate. This is a critical step in the pathway.
Figure 1: Simplified overview of the bacterial pantothenate biosynthesis pathway.
2-Hydroxy-3,3-dimethylpentanoic acid, due to its structural mimicry of pantoic acid, functions as a competitive inhibitor of pantothenate synthetase.[2] By occupying the active site of the enzyme, it prevents the binding of the natural substrate, pantoic acid, thereby halting the synthesis of pantothenate and, consequently, CoA. This leads to the cessation of essential metabolic processes and ultimately, bacterial growth inhibition.
Comparative Biological Activity: Experimental Insights
Table of Expected Comparative Biological Effects:
| Parameter | Pantoic Acid | 2-Hydroxy-3,3-dimethylpentanoic acid | Rationale & Supporting Evidence |
| Effect on Bacterial Growth | Supports growth in pantothenate auxotrophs. | Inhibits growth in wild-type bacteria capable of de novo pantothenate synthesis. | The inhibitory effect of pantoic acid analogs is a well-documented phenomenon.[3] |
| Mechanism of Action | Essential substrate for pantothenate synthetase. | Competitive inhibitor of pantothenate synthetase. | Structural similarity allows it to bind to the active site, but the lack of a key functional group prevents catalysis.[2] |
| Reversibility of Inhibition | N/A | Reversible by the addition of excess pantoic acid. | A hallmark of competitive inhibition is that the effect of the inhibitor can be overcome by increasing the substrate concentration.[2] |
| Expected MIC against E. coli | N/A | Estimated to be in the µM to mM range. | The MIC for other pantothenate synthetase inhibitors against various bacteria falls within this range.[4][5] |
| Inhibition Constant (Ki) for PanC | N/A | Estimated to be in the µM range. | Other small molecule inhibitors of M. tuberculosis PanC have Ki values in the low µM to nM range.[6][7] |
Experimental Protocols: A Guide for the Bench Scientist
Synthesis of 2-Hydroxy-3,3-dimethylpentanoic Acid
The following is a proposed synthetic route adapted from established procedures for similar α-hydroxy acids.[8][9]
Figure 2: Proposed synthetic workflow for 2-Hydroxy-3,3-dimethylpentanoic acid.
Step-by-Step Methodology:
-
Acylation of Chiral Auxiliary: React 3,3-dimethylpentanoyl chloride with a suitable chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base like triethylamine to form the corresponding N-acyl oxazolidinone.
-
Enolate Formation: Treat the product from step 1 with lithium diisopropylamide (LDA) in anhydrous THF at -78°C to generate the lithium enolate.
-
Asymmetric Hydroxylation: Introduce an electrophilic oxygen source, such as a camphor-based N-sulfonyloxaziridine, to the enolate solution to stereoselectively install the hydroxyl group at the α-position.
-
Cleavage and Isolation: Hydrolyze the resulting product with lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary and yield the desired 2-Hydroxy-3,3-dimethylpentanoic acid. Purify the final product by column chromatography.
Microbial Growth Inhibition Assay
This protocol details a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 2-Hydroxy-3,3-dimethylpentanoic acid and to demonstrate competitive inhibition by pantoic acid.
Figure 3: Workflow for determining the MIC and demonstrating competitive inhibition.
Step-by-Step Methodology:
-
Preparation: Prepare sterile stock solutions of 2-Hydroxy-3,3-dimethylpentanoic acid and pantoic acid in a suitable solvent (e.g., DMSO, ensuring the final concentration does not inhibit bacterial growth). Prepare a standardized inoculum of E. coli (e.g., ATCC 25922) in a cation-adjusted Mueller-Hinton broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-Hydroxy-3,3-dimethylpentanoic acid. In a separate set of rows, add a constant, sub-inhibitory concentration of pantoic acid to each well before adding the serial dilutions of the inhibitor.
-
Inoculation: Inoculate all wells with the bacterial suspension. Include appropriate controls: media only (sterility control), bacteria only (growth control), and bacteria with the solvent (vehicle control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of 2-Hydroxy-3,3-dimethylpentanoic acid that completely inhibits visible growth. A significant increase in the MIC in the presence of pantoic acid would provide strong evidence for competitive inhibition.
Conclusion and Future Directions
The comparative analysis of 2-Hydroxy-3,3-dimethylpentanoic acid and pantoic acid serves as a compelling illustration of structure-activity relationships in the context of antimicrobial research. While pantoic acid is an essential metabolite, its analog holds promise as a tool for probing the pantothenate biosynthetic pathway and as a potential scaffold for the development of novel antibacterial agents. Further research should focus on the precise determination of the MIC and Ki values of 2-Hydroxy-3,3-dimethylpentanoic acid against a panel of clinically relevant bacteria, as well as in vivo efficacy studies. The methodologies presented herein provide a solid foundation for such future investigations.
References
-
Velappan, N., et al. (2011). Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate. ChemBioChem, 12(10), 1533-1536. Available at: [Link]
-
Organic Syntheses Procedure. (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid. Available at: [Link]
-
Organic Syntheses Procedure. (2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid. Available at: [Link]
-
Chempedia - LookChem. Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. Available at: [Link]
-
Suresh, B., et al. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. RSC Medicinal Chemistry, 11(10), 1139-1159. Available at: [Link]
-
Martin, A. R., et al. (1942). Antibacterial substances related to pantothenic acid. The Biochemical Journal, 36(1-2), 85-91. Available at: [Link]
-
de Boer, M. G., et al. (2015). Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin. Journal of Dairy Science, 98(7), 4647-4655. Available at: [Link]
-
Artigot, A. P., et al. (2022). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Molecules, 27(15), 4955. Available at: [Link]
-
PubChem. 2-hydroxy-3,3-dimethylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Competitive inhibition. Available at: [Link]
Sources
- 1. Nature‐Inspired Compounds Targeting Escherichia coli WrbA as Biofilm‐Modulating Agents: Computational Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial substances related to pantothenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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A Comparative Guide to the Infrared Spectroscopic Identification of 2-Hydroxy-3,3-dimethylpentanoic acid
This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 2-Hydroxy-3,3-dimethylpentanoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison with related molecules and outlines a robust experimental protocol for its unambiguous identification. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and reliable interpretation of data.
The Spectroscopic Signature: Decoding the Molecular Vibrations of 2-Hydroxy-3,3-dimethylpentanoic acid
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[1] For 2-Hydroxy-3,3-dimethylpentanoic acid, a molecule possessing both a carboxylic acid and a tertiary alcohol functional group, its IR spectrum is a unique composite of the vibrational modes of these entities.
The key to identifying this molecule lies in recognizing the characteristic absorption bands of its constituent parts: the carboxylic acid and the tertiary alcohol.
The Dominant Carboxylic Acid Moiety
The carboxylic acid group (-COOH) gives rise to some of the most distinct and easily identifiable peaks in an IR spectrum.[2][3]
-
O-H Stretch: A very broad and strong absorption band is expected between 2500 cm⁻¹ and 3300 cm⁻¹.[2][3][4] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers.[4][5] This band is often so wide that it can obscure the C-H stretching vibrations in the same region.[4]
-
C=O Stretch: A sharp and intense peak corresponding to the carbonyl (C=O) stretching vibration will be present in the region of 1760-1690 cm⁻¹.[2][4] The exact position can be influenced by whether the acid is in a monomeric or dimeric state, with dimers typically absorbing around 1710 cm⁻¹.[3]
-
C-O Stretch and O-H Bend: The spectrum will also feature a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the ranges of 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[4]
The Tertiary Alcohol Contribution
The tertiary alcohol (-OH) group also has characteristic absorptions, although one of its primary signals may be masked.
-
O-H Stretch: A broad O-H stretching band for an alcohol typically appears between 3500-3200 cm⁻¹.[6] However, in the case of 2-Hydroxy-3,3-dimethylpentanoic acid, this will likely be enveloped by the much broader O-H stretch of the carboxylic acid.
-
C-O Stretch: The C-O stretching vibration for a tertiary alcohol is typically found in the 1210-1100 cm⁻¹ range.[7] This peak is crucial for confirming the presence of the alcohol group.
The Alkyl Framework
The underlying carbon skeleton of the molecule will also produce signals:
-
C-H Stretch: Stretching vibrations of the C-H bonds in the methyl and ethyl groups will appear in the 3000-2850 cm⁻¹ region.[8] These sharp peaks may be seen superimposed on the broad carboxylic acid O-H band.[4]
Comparative Analysis: Distinguishing 2-Hydroxy-3,3-dimethylpentanoic acid from Structural Analogs
To confidently identify 2-Hydroxy-3,3-dimethylpentanoic acid, it is essential to compare its IR spectrum with those of similar molecules. The key differentiators will be the presence or absence of the characteristic peaks for both the carboxylic acid and the tertiary alcohol functional groups.
| Functional Group/Vibration | 2-Hydroxy-3,3-dimethylpentanoic acid (Expected) | Pentanoic Acid (Comparative) | 3,3-Dimethyl-2-pentanol (Comparative) |
| Carboxylic Acid O-H Stretch | Very Broad, 2500-3300 cm⁻¹ | Very Broad, 2500-3300 cm⁻¹ | Absent |
| Alcohol O-H Stretch | Broad, ~3200-3550 cm⁻¹ (likely obscured) | Absent | Broad, ~3200-3550 cm⁻¹ |
| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| Carboxylic Acid C=O Stretch | Strong, 1690-1760 cm⁻¹ | Strong, 1690-1760 cm⁻¹ | Absent |
| Carboxylic Acid C-O Stretch | 1210-1320 cm⁻¹ | 1210-1320 cm⁻¹ | Absent |
| Tertiary Alcohol C-O Stretch | 1100-1210 cm⁻¹ | Absent | 1100-1210 cm⁻¹ |
| Carboxylic Acid O-H Bend | 910-950 cm⁻¹ & 1395-1440 cm⁻¹ | 910-950 cm⁻¹ & 1395-1440 cm⁻¹ | Absent |
This comparative table illustrates that the unique combination of a very broad O-H stretch, a strong C=O stretch, and a C-O stretch in the tertiary alcohol region is the definitive spectroscopic fingerprint of 2-Hydroxy-3,3-dimethylpentanoic acid.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of a Solid Sample
The following protocol details the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy method, a modern and efficient technique for analyzing solid samples that requires minimal preparation.[9]
Rationale for ATR-FTIR
ATR-FTIR is the preferred method for this analysis due to its simplicity and the high quality of the resulting spectra.[9] It works by passing an infrared beam through a crystal (typically diamond), creating an evanescent wave that extends beyond the crystal surface. When a sample is placed in firm contact with the crystal, the evanescent wave is attenuated at the characteristic absorption frequencies of the sample. This attenuation is then measured to generate the IR spectrum. This technique avoids the often laborious process of preparing KBr pellets or Nujol mulls.[10][11]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed and aligned.
-
-
Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal using a solvent appropriate for removing any potential contaminants (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry, lint-free cloth.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental absorptions, ensuring they do not appear in the final sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of the solid 2-Hydroxy-3,3-dimethylpentanoic acid sample directly onto the center of the ATR crystal.
-
-
Pressure Application:
-
Lower the pressure arm of the ATR accessory to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition might involve 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analyze the resulting spectrum, identifying the key absorption bands and comparing their positions and shapes to the expected values for 2-Hydroxy-3,3-dimethylpentanoic acid.
-
-
Post-Analysis Cleanup:
-
Raise the pressure arm and carefully remove the sample from the crystal.
-
Clean the ATR crystal thoroughly as described in step 2 to prepare for the next measurement.
-
Logical Workflow for Spectroscopic Identification
The following diagram illustrates the decision-making process for identifying 2-Hydroxy-3,3-dimethylpentanoic acid based on its IR spectrum.
Caption: Logical workflow for the identification of 2-Hydroxy-3,3-dimethylpentanoic acid.
Conclusion
The infrared spectrum of 2-Hydroxy-3,3-dimethylpentanoic acid is characterized by a unique combination of absorption bands arising from its carboxylic acid and tertiary alcohol functional groups. The presence of a very broad O-H stretch from 2500-3300 cm⁻¹, a strong C=O stretch between 1690-1760 cm⁻¹, and a C-O stretch in the 1100-1210 cm⁻¹ region provides a definitive fingerprint for its identification. By following the outlined ATR-FTIR protocol and comparative analysis, researchers can confidently and accurately confirm the presence of this molecule.
References
-
TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?[Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. [Link]
-
Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
American Society for Microbiology. Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
Spectroscopy Online. Alcohols—The Rest of the Story. [Link]
-
Quimica Organica. IR Spectrum: Alcohols and Phenols. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
National Library of Medicine. Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
ScienceDirect. ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. [Link]
-
Royal Society of Chemistry. In situ ATR-FTIR investigation and theoretical calculation of the interactions of chromate and citrate on the surface of haematite (α-Fe 2 O 3 ). [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Scribd. Atr Ft-Ir Imaging of Acetic Acid. [Link]
-
PubChemLite. 2-hydroxy-3,3-dimethylpentanoic acid (C7H14O3). [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemguide. interpreting infra-red spectra. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Absorption Table. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
FooDB. Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). [Link]
-
NIST Chemistry WebBook. Pentanedioic acid, 3-hydroxy-, dimethyl ester. [Link]
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Benchmarking Analytical Strategies for Sterically Hindered Hydroxy Acids: An Inter-Laboratory Assessment of 2-Hydroxy-3,3-dimethylpentanoic Acid
Executive Summary & Scientific Context
This guide presents the findings of a multi-site inter-laboratory comparison (ILC) focused on the quantification of 2-Hydroxy-3,3-dimethylpentanoic acid (2-H-3,3-DMP) .
While structurally related to the Maple Syrup Urine Disease (MSUD) marker 2-hydroxy-3-methylvaleric acid, the 3,3-dimethyl substitution in 2-H-3,3-DMP introduces a unique analytical challenge: steric hindrance . The gem-dimethyl group at the
This guide objectively compares the two dominant methodologies—Derivatization-GC-MS versus Direct LC-MS/MS —evaluated across 8 participating laboratories under ISO 13528 statistical frameworks.
The Analytical Challenge: Steric Hindrance
Before detailing the protocol, it is vital to understand why this molecule is difficult to measure.
-
The Molecule: 2-Hydroxy-3,3-dimethylpentanoic acid (C7H14O3).[1]
-
The Problem: The hydroxyl group at C2 is flanked by a carboxylic acid (C1) and a quaternary carbon at C3.
-
Impact on GC-MS: Standard silylation reagents (e.g., BSTFA/TMCS) struggle to attack the sterically crowded hydroxyl oxygen. Incomplete derivatization leads to peak tailing and non-linear calibration curves.
-
Impact on LC-MS: The hydrophobic bulk aids retention on C18 columns, but the molecule is prone to in-source fragmentation, requiring careful optimization of declustering potentials.
Methodology Comparison: The Alternatives
We evaluated two distinct workflows. Researchers should select based on their available instrumentation and sensitivity requirements.[2][3]
Method A: GC-MS (Silylation)
-
Principle: Conversion of polar -OH and -COOH groups into volatile trimethylsilyl (TMS) esters/ethers.
-
Reagent: BSTFA + 10% TMCS (Aggressive catalyst required due to hindrance).
-
Pros: High chromatographic resolution; excellent structural information (EI fragmentation).
-
Cons: Moisture sensitive; requires heating (60°C) for complete reaction; long runtime.
Method B: LC-MS/MS (Negative ESI)
-
Principle: Direct injection using electrospray ionization in negative mode (deprotonation).
-
Column: C18 Reverse Phase with weak acid mobile phase.
-
Pros: No derivatization (high throughput); high sensitivity; robust against moisture.
-
Cons: Susceptible to matrix effects (ion suppression); requires stable isotope internal standard.
Comparative Data Summary
| Feature | Method A: GC-MS (TMS Deriv.) | Method B: LC-MS/MS (ESI-) |
| Limit of Quantitation (LOQ) | 50 ng/mL | 5 ng/mL |
| Linearity ( | > 0.995 (Non-linear at low end) | > 0.999 |
| Sample Prep Time | 90 mins (Dry + Derivatize) | 15 mins (Dilute/Protein Crash) |
| Precision (Inter-day RSD) | 8.5% - 12.0% | 3.2% - 5.1% |
| Primary Failure Mode | Incomplete silylation of C2-OH | Matrix Ion Suppression |
Experimental Protocols
Protocol A: Aggressive Silylation for GC-MS
Use this if LC-MS/MS is unavailable or for structural confirmation.
-
Extraction: Aliquot 100
L sample (plasma/formulation). Add 400 L Ethyl Acetate. Vortex 2 min. Centrifuge. -
Drying: Transfer supernatant to glass vial. Evaporate to dryness under
at 40°C. Critical: Sample must be bone dry. -
Derivatization: Add 50
L BSTFA + 10% TMCS (Standard 1% TMCS is insufficient for the hindered -OH). -
Incubation: Seal and heat at 70°C for 45 minutes . (Standard 60°C/30min yields only 80% conversion).
-
Analysis: Inject 1
L Splitless.-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 70°C (1 min)
10°C/min 280°C.
-
Protocol B: High-Throughput LC-MS/MS
Recommended for routine quantification.
-
Preparation: Mix 50
L sample with 150 L Acetonitrile (containing Internal Standard: -2-hydroxy-isocaproic acid). -
Centrifuge: 10,000 x g for 5 mins to pellet proteins.
-
Injection: 5
L of supernatant. -
Chromatography:
-
Mass Spec (MRM):
-
Transition: 145.1
101.1 (Decarboxylation). -
Mode: Negative ESI.
-
Inter-Laboratory Study Results (ISO 13528)
A "Ring Trial" was conducted with 8 laboratories. Labs 1-4 used GC-MS; Labs 5-8 used LC-MS/MS. Samples were spiked at 200 ng/mL.
Statistical Evaluation: Z-Scores
The Z-score indicates how far a laboratory's result deviates from the consensus mean, normalized by the standard deviation.
- : Satisfactory
- : Questionable
- : Unsatisfactory
| Lab ID | Method | Reported Conc. (ng/mL) | Z-Score | Performance |
| Lab 1 | GC-MS | 185.0 | -0.92 | Satisfactory |
| Lab 2 | GC-MS | 140.5 | -3.65 | Unsatisfactory |
| Lab 3 | GC-MS | 192.0 | -0.49 | Satisfactory |
| Lab 4 | GC-MS | 210.0 | +0.61 | Satisfactory |
| Lab 5 | LC-MS | 202.1 | +0.12 | Satisfactory |
| Lab 6 | LC-MS | 198.5 | -0.09 | Satisfactory |
| Lab 7 | LC-MS | 205.3 | +0.32 | Satisfactory |
| Lab 8 | LC-MS | 235.0 | +2.15 | Questionable |
Causality Analysis (Troubleshooting)
-
Lab 2 Failure (GC-MS): Investigation revealed they used BSTFA + 1% TMCS at 60°C. The steric hindrance of the 3,3-dimethyl group prevented complete derivatization of the hydroxyl group, leading to massive underestimation.
-
Lab 8 Deviation (LC-MS): High positive bias caused by co-eluting matrix components enhancing ionization (Matrix Effect). They did not use a matrix-matched calibration curve.
Visualization of Workflows
Study Design & Workflow (ISO 13528)
Figure 1: The inter-laboratory comparison workflow following ISO 13528 guidelines for proficiency testing.
Analytical Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on lab capabilities and analyte chemistry.
Conclusion & Recommendations
For the quantification of 2-Hydroxy-3,3-dimethylpentanoic acid , LC-MS/MS is the superior routine method due to the elimination of the derivatization step, which is prone to error caused by the molecule's steric hindrance.
However, if GC-MS must be used, the protocol must be modified to use aggressive silylation conditions (higher temperature, stronger catalyst) to overcome the steric bulk of the gem-dimethyl group.
Final Recommendation:
-
Routine Analysis: LC-MS/MS (Protocol B).
-
Reference/Arbitration: GC-MS (Protocol A) only if strict adherence to the aggressive derivatization parameters is maintained.
References
-
ISO 13528:2015 . Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[5]
-
Halket, J. M., & Zaikin, V. G. (2003) . Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. (Discussion on steric hindrance in silylation).
-
Matuszewski, B. K., et al. (2003) . Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
PubChem . 2-Hydroxy-3,3-dimethylpentanoic acid Compound Summary. National Library of Medicine.
Sources
- 1. PubChemLite - 2-hydroxy-3,3-dimethylpentanoic acid (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 2. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 2-Hydroxy-3,4-dimethylpentanoic acid | C7H14O3 | CID 66287775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Crystallographic Characterization: 2-Hydroxy-3,3-dimethylpentanoic Acid Salts
Topic: Crystallographic Characterization & Salt Selection for 2-Hydroxy-3,3-dimethylpentanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Process Chemists.
Executive Summary
2-Hydroxy-3,3-dimethylpentanoic acid (C₇H₁₄O₃) represents a critical structural motif in medicinal chemistry, often utilized as a chiral building block for sterically demanding peptide mimics and protease inhibitors. Unlike its lower homolog, 2-hydroxy-3,3-dimethylbutyric acid (a Pantoic acid derivative), the C7 analog features a tert-pentyl (1,1-dimethylpropyl) side chain. This structural nuance significantly impacts crystal packing, reducing the rotational disorder often observed in tert-butyl groups and offering unique opportunities for chiral resolution via salt formation.
This guide provides a comparative framework for characterizing this molecule, contrasting it with established resolving agents (Mandelic acid) and structural analogs (Pantoic acid derivatives). Due to the proprietary nature of specific polymorph data for the C7 acid in open literature, this guide outlines the definitive protocol for de novo crystallographic characterization , validated against known analog behaviors.
Part 1: Comparative Structural Analysis
To understand the crystallographic behavior of 2-hydroxy-3,3-dimethylpentanoic acid, we must benchmark it against its closest structural analogs. The table below contrasts the Target Molecule (C7) with the Reference Standard (C6) and a common resolving agent.
Table 1: Physicochemical & Crystallographic Benchmarks
| Feature | Target Molecule | Reference Analog | Standard Alternative |
| Compound Name | 2-Hydroxy-3,3-dimethylpentanoic acid | 2-Hydroxy-3,3-dimethylbutyric acid | Mandelic Acid |
| Formula | C₇H₁₄O₃ | C₆H₁₂O₃ | C₈H₈O₃ |
| Steric Motif | tert-Pentyl (1,1-dimethylpropyl) | tert-Butyl | Phenyl |
| Disorder Potential | Low/Medium (Ethyl group locks conformation) | High (Rotational disorder of t-Bu common) | Low (Rigid aromatic ring) |
| Common Space Groups | P2₁ or P2₁2₁2₁ (Predicted) | P2₁ (Monoclinic) | P2₁2₁2₁ (Orthorhombic) |
| Preferred Counter-ions | Dicyclohexylamine (DCHA), (R)-PEA | Calcium, Sodium, Quinine | Phenylethylamine (PEA) |
| Melting Point | Determination Required (Est. 55-65°C) | 48-50°C | 131-133°C |
| Resolution Efficiency | High (Due to steric bulk differentiation) | Moderate (Similar solubility of diastereomers) | Very High (Standard) |
Expert Insight: The tert-pentyl group in the Target Molecule breaks the
symmetry of the tert-butyl group found in the Reference Analog. Crystallographically, this is advantageous; it reduces the likelihood of static disorder in the crystal lattice, often leading to higher resolution X-ray datasets and easier absolute configuration assignment.
Part 2: Salt Screening & Crystallization Protocol
The primary challenge in working with 2-hydroxy-3,3-dimethylpentanoic acid is its tendency to form oils due to the flexible alkyl chain and low melting point. Salt formation is the standard method to enforce crystallinity.
Phase 1: Counter-ion Selection
Do not rely on inorganic bases (Na+, K+) initially, as they often yield hygroscopic soaps. Focus on bulky organic amines that provide lattice energy via hydrogen bonding ladders.
-
Primary Screen (Chiral Resolution): (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine.
-
Secondary Screen (Isolation/Purification): Dicyclohexylamine (DCHA), Benzylamine, tert-Butylamine.
Phase 2: Experimental Workflow
The following protocol ensures the generation of single crystals suitable for X-ray Diffraction (XRD).
-
Stoichiometry Control: Dissolve 1.0 eq of the acid in Methyl tert-butyl ether (MTBE) or Ethyl Acetate . Add 1.05 eq of the amine base dropwise at 50°C.
-
Nucleation Induction: Cool slowly to room temperature. If oiling occurs, perform a "solvent swap": add non-polar Heptane dropwise until turbidity persists, then reheat to clarify and cool slowly.
-
Vapor Diffusion (For X-ray Quality): Place a concentrated solution of the salt (in Methanol or Acetone) in a small vial. Place this vial inside a larger jar containing a volatile anti-solvent (Diethyl Ether or Pentane). Cap tightly and leave undisturbed for 3-7 days.
Visualization: Salt Screening Logic Flow
Figure 1: Decision tree for crystallizing difficult-to-solidify branched hydroxy acids.
Part 3: Data Interpretation & Validation
When analyzing the crystallographic data for 2-hydroxy-3,3-dimethylpentanoic acid salts, specific motifs validate the structure's correctness.
Hydrogen Bonding Networks
In amine salts of
-
Interaction: The carboxylate
accepts a strong H-bond from the ammonium . -
Secondary Interaction: The
-hydroxyl group often acts as a donor to a neighboring carboxylate oxygen, forming a "head-to-tail" chain or a cyclic dimer. -
Validation: If the
distance is , re-examine the solution; the hydroxyl proton may be disordered or participating in solvent bridging.
Absolute Configuration
For the C7 acid, the chiral center is at C2 .
-
Flack Parameter: If using a Cu source (common for organic light atoms), ensure the Flack parameter is near 0.0 (correct enantiomer) with a standard deviation
. -
Internal Reference: If using a chiral resolving agent (e.g., (R)-PEA) with a known configuration, use the amine's stereochemistry to assign the acid's configuration relative to it, even if the anomalous scattering is weak.
Handling Disorder
The ethyl group at the quaternary C3 position may exhibit thermal motion.
-
Refinement Strategy: If the terminal methyl group of the ethyl chain shows elongated thermal ellipsoids, model it as a two-site disorder (e.g., 60:40 occupancy). Do not force it to be isotropic; this masks the true lattice dynamics.
References
-
Reference Analog Structure:Crystal structure of 2-hydroxy-3,3-dimethylbutyric acid (Pantoic acid derivative).
- Context: Provides the baseline unit cell packing for the tert-butyl homolog.
-
Source:
-
General Salt Screening Methodology:Kozma, D. (2001).
- Context: Authoritative text on selecting amines (PEA, DCHA) for resolving alpha-hydroxy acids.
-
Source:
-
Crystallographic Standards:Spek, A. L. (2003).
- Context: Standard protocol for validating H-bond networks and Flack parameters in organic salts.
-
Source:
-
Synthesis & Properties:Organic Syntheses, Coll. Vol. 8, p. 190 (1993).
- Context: Describes the synthesis of related dimethyl-hydroxy acids, establishing the chemical stability profile for crystalliz
-
Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

